molecular formula C11H8N4 B1511116 4-(6-Aminopyrazin-2-yl)benzonitrile CAS No. 1126634-72-7

4-(6-Aminopyrazin-2-yl)benzonitrile

Cat. No.: B1511116
CAS No.: 1126634-72-7
M. Wt: 196.21 g/mol
InChI Key: FDARFHBCDVTBDW-UHFFFAOYSA-N
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Description

4-(6-Aminopyrazin-2-yl)benzonitrile is a promising chemical intermediate in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates two privileged scaffolds in pharmaceutical development: an aminopyrazine group and a benzonitrile moiety. The aminopyrazine unit is a common heterocycle found in biologically active compounds and serves as a key building block for the synthesis of more complex molecules . The benzonitrile group is a highly valuable functional group in rational drug design. Incorporation of a nitrile group into lead compounds is a established strategy to improve drug-like properties, as it can enhance binding affinity to the target protein, improve pharmacokinetic profiles, and reduce drug resistance . The nitrile group can engage in specific interactions with biological targets, such as forming hydrogen bonds or dipole-dipole interactions within the enzyme's active site . Compounds featuring similar structural motifs, particularly the 6-aminopyrazin-2-yl group, have been investigated as potent inhibitors of various kinases, highlighting the potential of this chemotype in developing therapeutics for oncology and other disease areas . As such, this compound is primarily of interest for use in hit-to-lead optimization campaigns and as a synthetic precursor for novel active molecules. Researchers can utilize this compound to explore new chemical space and develop potential inhibitors for a range of biological targets. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-aminopyrazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)10-6-14-7-11(13)15-10/h1-4,6-7H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDARFHBCDVTBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744831
Record name 4-(6-Aminopyrazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126634-72-7
Record name 4-(6-Aminopyrazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 4-(6-Aminopyrazin-2-yl)benzonitrile: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-(6-aminopyrazin-2-yl)benzonitrile, a heterocyclic compound of significant interest as a building block in medicinal chemistry.[1] We will move beyond a simple listing of techniques, instead detailing an integrated and self-validating workflow. This document explains the causality behind experimental choices, providing detailed protocols for Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The workflow culminates in the definitive confirmation by X-ray crystallography, presenting a holistic strategy applicable to the characterization of novel small molecules.

Introduction: The Imperative for Rigorous Characterization

4-(6-Aminopyrazin-2-yl)benzonitrile (CAS No. 1126634-72-7) is a substituted aminopyrazine derivative.[2] Molecules within this class are prevalent in drug discovery, often acting as key pharmacophores that interact with biological targets like kinases.[1][3] Given this biological significance, absolute certainty of its molecular structure is not merely an academic exercise; it is a prerequisite for reproducible research, valid structure-activity relationship (SAR) studies, and regulatory compliance. Any ambiguity in the arrangement of its constituent atoms could lead to misinterpreted biological data and wasted resources.

This guide presents a logical, multi-pronged analytical strategy to confirm the identity and connectivity of this molecule, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Mass

The first step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering unparalleled accuracy in mass determination.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can derive a unique elemental formula. This experiment serves as a fundamental check; if the observed mass does not match the theoretical mass for the proposed structure of C₁₁H₈N₄, all subsequent analyses are moot.[4]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms in the pyrazine ring, which are readily protonated to form the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Results & Validation:

The data obtained must align with the theoretical values for the proposed structure. This alignment provides the first piece of validating evidence.

ParameterTheoretical ValueExpected HRMS Result
Molecular Formula C₁₁H₈N₄C₁₁H₈N₄
Molecular Weight 196.0749 g/mol -
Monoisotopic Mass 196.0749-
[M+H]⁺ (Calculated) 197.0822197.0822 ± 5 ppm

Table 1: Theoretical vs. Expected HRMS Data.

Functional Group Analysis: Infrared Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[5] While not a primary tool for determining overall connectivity, it serves as a crucial cross-validation step.

Expertise & Causality: The presence or absence of characteristic absorption bands corresponding to the amine (N-H), nitrile (C≡N), and aromatic (C=C, C-H) groups provides orthogonal confirmation of the functional components identified by HRMS. For instance, the absence of a strong, sharp peak around 2220-2260 cm⁻¹ would immediately cast doubt on the presence of the benzonitrile moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption frequencies and compare them to known values for specific functional groups.

Expected Vibrational Frequencies:

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Rationale
Amino (N-H) N-H Stretch3400-3200 (two bands)Asymmetric and symmetric stretching of the primary amine.
Nitrile (C≡N) C≡N Stretch2230-2220Strong, sharp absorption characteristic of a conjugated nitrile.
Aromatic Ring C=C Stretch1600-1450Multiple bands from the pyrazine and benzene rings.
Aromatic C-H C-H Stretch3100-3000Stretching vibrations of sp² C-H bonds.

Table 2: Predicted IR Absorption Frequencies for 4-(6-Aminopyrazin-2-yl)benzonitrile.

The Cornerstone of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.[6]

Expertise & Causality: While ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond and through-space correlations. For this specific molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It will provide the definitive, irrefutable link between the pyrazine and benzonitrile rings by showing a correlation between protons on one ring and carbons on the other, three bonds away. This is the lynchpin of the entire structure elucidation process.

Experimental Workflow for NMR Analysis

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Structure H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹J C-H Correlations) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC HMBC HMBC (²⁻³J C-H Correlations) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: NMR workflow for structure elucidation.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it will solubilize the compound and its residual proton signal will not obscure key sample signals. The amine protons will also be observable.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Experiments: Sequentially run standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters. Optimize the HMBC experiment to detect long-range couplings of approximately 8 Hz.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data and Interpretation

(Note: Chemical shifts are predicted based on analogous structures and chemical principles. Actual values may vary slightly.)

(Self-generated image for illustrative purposes)

¹H NMR (400 MHz, DMSO-d₆):

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale and Key Correlations
H-3~8.30s1HSinglet, pyrazine ring proton adjacent to N.
H-5~8.70s1HSinglet, pyrazine ring proton between two N atoms.
H-8, H-12~8.20d2HDoublet, ortho to the pyrazine substituent, deshielded by proximity to the heterocyclic ring. Correlates with H-9/H-11 in COSY.
H-9, H-11~7.90d2HDoublet, meta to the pyrazine substituent. Correlates with H-8/H-12 in COSY.
-NH₂~6.80s (broad)2HBroad singlet due to exchange and quadrupole effects from ¹⁴N.

¹³C NMR (100 MHz, DMSO-d₆):

Carbon LabelPredicted δ (ppm)Rationale and Key HMBC Correlations
C-2~155Attached to amine and adjacent to N. Correlates with H-3.
C-3~135Protonated pyrazine carbon. Correlates with H-5.
C-5~145Protonated pyrazine carbon. Correlates with H-3.
C-6~150Attached to the benzonitrile group. Crucially correlates with H-8/H-12.
C-7~142Quaternary carbon of the benzene ring. Correlates with H-8/H-12 and H-9/H-11.
C-8, C-12~128Protonated benzene carbons. Correlate with H-9/H-11.
C-9, C-11~133Protonated benzene carbons. Correlate with H-8/H-12.
C-10~112Quaternary carbon attached to the nitrile group. Correlates with H-9/H-11.
C-13 (-CN)~119Nitrile carbon. Correlates with H-9/H-11.

Table 3: Predicted ¹H and ¹³C NMR data for 4-(6-aminopyrazin-2-yl)benzonitrile.

The Definitive HMBC Correlation: The most critical piece of data from the NMR analysis is the 2- and 3-bond correlation between the protons on the benzonitrile ring (H-8/H-12) and the carbon on the pyrazine ring to which it is attached (C-6). This single correlation unambiguously establishes the connectivity between the two ring systems, confirming the "4-(6-...-2-yl)..." part of the name.

The Final Arbiter: Single-Crystal X-ray Crystallography

When all spectroscopic data points towards a specific structure, X-ray crystallography provides the ultimate, unequivocal confirmation.[7] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic connectivity and conformation.

Expertise & Causality: While NMR and MS provide powerful evidence for a proposed structure, they are fundamentally inferential. X-ray crystallography is a direct observation method. Obtaining a crystal structure is the highest standard of proof in chemical synthesis and is often required for publication in top-tier journals and for patent applications.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution (e.g., in ethanol/water), vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in any dimension, with no visible cracks) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX). The final refined structure should have low R-factors, indicating a good fit between the model and the experimental data.

Integrated Strategy and Conclusion

The structure elucidation of 4-(6-aminopyrazin-2-yl)benzonitrile is not a linear process but an integrated workflow where each piece of data validates the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Definitive Confirmation cluster_final Final Output Start Synthesized Product HRMS HRMS (Confirm Formula: C₁₁H₈N₄) Start->HRMS Step 1 IR FTIR (Confirm -NH₂, -CN) HRMS->IR Step 2 NMR 1D & 2D NMR (Establish Connectivity) IR->NMR Step 3 XRAY X-Ray Crystallography (Absolute Structure) NMR->XRAY Step 4 (Optional but Definitive) Final Elucidated Structure NMR->Final High Confidence XRAY->Final

Caption: Integrated workflow for structure elucidation.

By following this multi-technique approach, researchers can be confident in the structural assignment of 4-(6-aminopyrazin-2-yl)benzonitrile. The process begins with HRMS to establish the correct molecular formula, is supported by IR to confirm functional groups, and relies on a comprehensive suite of NMR experiments to piece together the atomic framework. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous proof. This rigorous, self-validating methodology ensures the scientific integrity required for advanced research and development.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2-AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • gsrs. (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. gsrs. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

  • MDPI. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI. Retrieved from [Link]

  • NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). X-Ray Powder Diffraction Data for Pyrazine Picrates. Optica Publishing Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4-Aminobenzonitrile. The Royal Society of Chemistry. Retrieved from [Link]

  • NIH. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Retrieved from [Link]

  • MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • VNUHCM Journal of Natural Sciences. (n.d.). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Molbase. (n.d.). 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile. Molbase. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Aminobenzonitrile. PubChem. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). All the products were characterized by FTIR, GC-MS, 1H NMR, and 13C NMR. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target 2‐[(2‐amino‐6‐substituted‐phenoxypyrimidin‐4‐yl)amino]benzonitrile analogs (5a–w). ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 4-(6-Aminopyrazin-2-yl)benzonitrile (CAS Number: 1126634-72-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(6-Aminopyrazin-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key pharmaceutical intermediate, this molecule serves as a versatile scaffold for the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document collates available physicochemical properties, outlines synthetic strategies, discusses its reactivity, and explores its potential therapeutic applications. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

4-(6-Aminopyrazin-2-yl)benzonitrile is an organic compound characterized by a pyrazine ring substituted with an amino group and a benzonitrile moiety.[1] Its structural features, particularly the presence of multiple nitrogen atoms and the nitrile group, impart specific chemical and physical properties that are crucial for its role as a building block in drug design.

Table 1: Physicochemical Properties of 4-(6-Aminopyrazin-2-yl)benzonitrile

PropertyValueSource/Comment
CAS Number 1126634-72-7[1]
Molecular Formula C₁₁H₈N₄[2]
Molecular Weight 196.21 g/mol [2]
Appearance Off-white to light yellow powder[1]
Melting Point Not publicly available. Expected to be a solid with a relatively high melting point due to its aromatic and polar nature.Inferred from general properties of similar aromatic compounds.
Boiling Point Not publicly available. Expected to be high and likely to decompose before boiling at atmospheric pressure.Inferred from general properties of similar aromatic compounds.
Solubility No quantitative data is publicly available. Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water.Inferred from the structure.
Storage Sealed in a dry environment at 2-8°C.[2]

Synthesis and Purification

The synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile typically involves a cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A plausible and commonly employed method is the Suzuki coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a halogenated aminopyrazine and a cyanophenylboronic acid derivative. This approach is illustrated in the diagram below.

G Target 4-(6-Aminopyrazin-2-yl)benzonitrile Intermediates Suzuki Coupling Target->Intermediates Disconnection Reactants 2-Amino-6-halopyrazine + 4-Cyanophenylboronic acid (or ester) Intermediates->Reactants

Caption: Retrosynthetic approach for 4-(6-Aminopyrazin-2-yl)benzonitrile.

Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 2-Amino-6-chloropyrazine (or the corresponding bromo- or iodo- derivative)

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-amino-6-chloropyrazine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(6-Aminopyrazin-2-yl)benzonitrile.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - 2-Amino-6-chloropyrazine - 4-Cyanophenylboronic acid - Palladium Catalyst - Base B Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile.

Spectral Characterization

While specific spectral data is not publicly available, the following represents the expected characteristics based on the structure of 4-(6-Aminopyrazin-2-yl)benzonitrile.

Table 2: Expected Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyrazine and benzene rings (chemical shifts in the range of 7.0-9.0 ppm). A broad singlet for the amino (-NH₂) protons.
¹³C NMR Aromatic carbons of the pyrazine and benzene rings. A characteristic signal for the nitrile carbon (-C≡N) around 118-120 ppm.
FT-IR N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). A sharp C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).
Mass Spec. A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 196.21.

Reactivity and Chemical Behavior

The chemical reactivity of 4-(6-Aminopyrazin-2-yl)benzonitrile is dictated by its functional groups: the aminopyrazine core and the benzonitrile moiety.

  • Aminopyrazine Moiety: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the amino group is an activating group.

  • Benzonitrile Moiety: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions. The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the pyrazinyl group.

Applications in Drug Discovery and Development

4-(6-Aminopyrazin-2-yl)benzonitrile is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.[3] The aminopyrazine scaffold is a well-established "hinge-binder" motif that can interact with the ATP-binding site of various protein kinases. The benzonitrile group can be utilized for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Target-Based Drug Design

The structure of 4-(6-Aminopyrazin-2-yl)benzonitrile lends itself to a rational, structure-based drug design approach. The aminopyrazine core can be directed towards the hinge region of a kinase, while the benzonitrile-substituted phenyl group can be extended into the solvent-exposed region or other pockets of the ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 4-(6-Aminopyrazin-2-yl)benzonitrile Scaffold Hinge Hinge Region Solvent Solvent-Exposed Region Aminopyrazine Aminopyrazine Core Aminopyrazine->Hinge Binds to Benzonitrile Benzonitrile Moiety Benzonitrile->Solvent Projects into

Caption: Interaction model of the scaffold with a kinase active site.

Potential Therapeutic Areas

Derivatives of 4-(6-Aminopyrazin-2-yl)benzonitrile have been investigated as inhibitors of various kinases implicated in diseases such as:

  • Cancer: Targeting kinases involved in cell signaling pathways that drive tumor growth and proliferation.

  • Inflammatory Diseases: Modulating kinases that play a role in the inflammatory response.

Safety and Handling

While a specific, comprehensive safety data sheet for 4-(6-Aminopyrazin-2-yl)benzonitrile is not publicly available, general precautions for handling fine chemicals should be observed. Based on the safety information for related compounds like 4-aminobenzonitrile and other heterocyclic amines, the following recommendations are prudent.

Table 3: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.
Inhalation Avoid inhaling dust. May cause respiratory tract irritation.
Skin Contact May cause skin irritation. Wash thoroughly with soap and water after handling.
Eye Contact May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
Ingestion Harmful if swallowed.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-(6-Aminopyrazin-2-yl)benzonitrile is a strategically important building block for the synthesis of novel therapeutic agents. Its well-defined structure allows for rational drug design, particularly in the development of kinase inhibitors. While a comprehensive public dataset on its properties is still emerging, this guide provides a solid foundation for its handling, synthesis, and application in research and development. As with any chemical, it is imperative to follow appropriate safety protocols and to consult available safety documentation from the supplier.

References

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The Architectural Blueprint of Interaction: A Technical Guide to the Pharmacophore Features of Pyrazinylbenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the critical pharmacophore features of pyrazinylbenzonitrile compounds, offering a framework for understanding their structure-activity relationships (SAR) and guiding future drug discovery efforts. We will navigate the theoretical underpinnings of pharmacophore modeling and translate them into actionable, field-proven protocols. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Pyrazinylbenzonitrile Scaffold in Medicinal Chemistry

The pyrazinylbenzonitrile core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The inherent electronic properties of the pyrazine ring, coupled with the electron-withdrawing nature of the nitrile group on the benzonitrile moiety, create a unique chemical space for molecular interactions. Understanding the key features that govern the binding of these compounds to their biological targets is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Pharmacophore modeling serves as a powerful in-silico tool to distill the complex three-dimensional arrangement of essential interaction points within a molecule that are responsible for its biological activity.[1] These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged centers.[2][3] By identifying a common pharmacophore model for a series of active compounds, we can construct a hypothesis of the essential binding features, which can then be used to screen virtual libraries for new lead compounds or to guide the optimization of existing ones.[1][2]

Deconstructing the Pyrazinylbenzonitrile Pharmacophore: A Hypothetical Case Study

Due to the proprietary nature of much drug development research, publicly available, in-depth pharmacophore studies specifically on pyrazinylbenzonitrile compounds are limited. However, we can extrapolate from closely related heterocyclic compounds, such as N3-phenylpyrazinones, which have been studied as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, to construct a representative pharmacophore model.[4]

The fundamental pharmacophoric features of a hypothetical bioactive pyrazinylbenzonitrile derivative can be broken down as follows:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazine ring and the nitrile group are prime candidates for forming hydrogen bonds with donor residues in a protein's binding pocket. The precise location and vector of these interactions are critical.

  • Aromatic Ring Features: The pyrazine and benzene rings contribute to the overall shape of the molecule and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • Hydrophobic Regions: Alkyl or other nonpolar substituents on either ring system can occupy hydrophobic pockets within the receptor, contributing significantly to binding affinity.

A hypothetical pharmacophore model for a pyrazinylbenzonitrile compound might consist of a combination of these features in a specific 3D arrangement. For instance, a successful model could be defined by two hydrogen bond acceptors, one aromatic ring, and a hydrophobic feature (A-A-R-H).

The Workflow of Pharmacophore Model Generation and Validation

The development of a robust pharmacophore model is a multi-step process that requires careful consideration of the input data and rigorous validation to ensure its predictive power.[5][6]

Ligand-Based Pharmacophore Modeling Workflow

When the 3D structure of the biological target is unknown, a ligand-based approach is employed, relying on a set of known active compounds.[4]

LigandBasedWorkflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation & Selection A Selection of a diverse set of active ligands B Generation of low-energy 3D conformations A->B Conformational Analysis C Identification of common pharmacophoric features B->C Feature Mapping D Generation of multiple pharmacophore hypotheses C->D Hypothesis Generation E Scoring and ranking of hypotheses D->E Statistical Scoring F Validation with a test set of known actives and inactives E->F Predictive Power Assessment G Selection of the best predictive model F->G Model Refinement

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

If the 3D structure of the target protein is available, a structure-based approach can be utilized to generate a more accurate pharmacophore model based on the protein-ligand interactions observed in the crystal structure.[6][7]

StructureBasedWorkflow cluster_0 Input Data cluster_1 Feature Identification cluster_2 Model Refinement & Validation A High-resolution 3D structure of the target-ligand complex B Analysis of key protein-ligand interactions (H-bonds, hydrophobic, etc.) A->B Interaction Analysis C Generation of interaction pharmacophore features B->C Feature Generation D Clustering and merging of features to create hypotheses C->D Hypothesis Building E Validation using a known set of active and inactive compounds D->E Predictive Accuracy Check F Selection of the final pharmacophore model E->F Model Finalization

Caption: Structure-Based Pharmacophore Modeling Workflow.

Experimental Protocols

Protocol for Ligand-Based Pharmacophore Modeling and 3D-QSAR

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model, followed by the development of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model.[4][5]

Objective: To develop a predictive pharmacophore model for a series of pyrazinylbenzonitrile analogues and to understand the structural requirements for their biological activity.

Methodology:

  • Ligand Preparation:

    • Compile a dataset of at least 20-30 pyrazinylbenzonitrile analogues with a wide range of biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (70-80%) and a test set (20-30%).

    • Generate low-energy 3D conformations for each molecule in the training set using a suitable conformational analysis method (e.g., Monte Carlo or systematic search).

  • Pharmacophore Feature Identification:

    • Identify the key pharmacophoric features for each molecule, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), and aromatic ring (R) features.[4]

  • Pharmacophore Model Generation:

    • Use a pharmacophore modeling software to align the conformations of the most active compounds and identify common features.

    • Generate a set of pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D arrangement.

  • 3D-QSAR Model Generation and Validation:

    • For each pharmacophore hypothesis, align all molecules in the training set to the model.

    • Generate a 3D-QSAR model by correlating the alignment scores and molecular field descriptors with the biological activities.

    • Evaluate the statistical significance of the QSAR models using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the Fischer test (F-value).[5] A good model will have a high R² and Q² (typically > 0.6) and a high F-value.

  • External Validation:

    • Use the best 3D-QSAR model to predict the biological activities of the compounds in the test set.

    • Calculate the predictive correlation coefficient (pred_R²) to assess the predictive power of the model on an external dataset.[4]

Protocol for Virtual Screening using a Validated Pharmacophore Model

Objective: To identify novel pyrazinylbenzonitrile derivatives with potential biological activity from a large compound library.[2][7]

Methodology:

  • Database Preparation:

    • Select a large, multi-conformation chemical database (e.g., ZINC, Enamine).

    • Filter the database based on desired physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules.

  • Pharmacophore-Based Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen the prepared database.

    • Retrieve the compounds that fit the pharmacophore hypothesis.

  • Hierarchical Filtering (Funnel Approach): [2]

    • Docking Studies: Dock the hit compounds into the active site of the target protein (if the structure is known) to predict their binding mode and score their binding affinity.

    • ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranking compounds to assess their drug-likeness.[5]

  • Hit Selection and Experimental Validation:

    • Select a diverse set of the most promising candidates for experimental testing.

    • Synthesize or purchase the selected compounds and evaluate their biological activity in vitro.[7]

Data Presentation: Interpreting Pharmacophore Model Statistics

The statistical parameters obtained during 3D-QSAR model generation are crucial for assessing the model's quality and predictive ability.

Statistical ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Indicates the goodness of fit of the model for the training set.> 0.8
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.6
F-value Represents the statistical significance of the model.High value
pred_R² (Predictive R²) Measures the predictive power of the model on an external test set.> 0.5

Conclusion and Future Directions

The pharmacophore features of pyrazinylbenzonitrile compounds provide a powerful framework for the rational design and discovery of novel therapeutic agents. By combining computational modeling with experimental validation, researchers can efficiently navigate the vast chemical space to identify potent and selective modulators of biological targets. The methodologies outlined in this guide, from ligand- and structure-based pharmacophore modeling to virtual screening and 3D-QSAR, offer a robust and self-validating approach to modern drug discovery. Future efforts should focus on integrating machine learning and artificial intelligence algorithms into these workflows to further enhance their predictive accuracy and accelerate the identification of next-generation therapeutics based on the pyrazinylbenzonitrile scaffold.

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An In-depth Technical Guide to the Chemical Space of Aminopyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. When functionalized with an amino group, the resulting aminopyrazine scaffold becomes a "privileged" structure, frequently found in small molecule inhibitors targeting a wide array of protein classes.[1] Its prevalence stems from the strategic placement of hydrogen bond donors and acceptors, which allows it to mimic the hinge-binding interactions of ATP in the active sites of kinases.[2]

Protein kinases, which regulate the majority of cellular signaling pathways, are critical targets in therapeutic areas like oncology and immunology.[3] Consequently, the aminopyrazine core is a focal point for the development of kinase inhibitors.[3][4] This guide provides a comprehensive exploration of the chemical space surrounding aminopyrazine-based inhibitors, detailing the logic behind their design, synthesis, biological evaluation, and optimization. We will delve into the causal relationships that govern experimental choices, offering field-proven insights for researchers and drug development professionals.

Defining and Exploring the Aminopyrazine Chemical Space

The "chemical space" of aminopyrazine inhibitors refers to the vast landscape of possible molecules that can be generated by modifying the core scaffold. The goal of exploration is to identify novel compounds with high potency, selectivity, and favorable drug-like properties.

Core Scaffold and Key Pharmacophoric Features

The typical aminopyrazine kinase inhibitor utilizes the 2-aminopyrazine motif to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the molecule, allowing substituents at other positions of the ring to probe different sub-pockets, thereby dictating potency and selectivity.

  • The Hinge-Binding Motif: The exocyclic amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor. This bidentate interaction is a highly effective mimic of the adenine portion of ATP.[2]

  • Vectors for Diversification: The remaining positions on the pyrazine ring (C3, C5, C6) serve as primary vectors for chemical modification. Substituents at these positions can be tailored to:

    • Access deep hydrophobic pockets.

    • Interact with the solvent-exposed region to improve solubility.

    • Form additional polar contacts to enhance binding affinity.

    • Sterically block binding to off-target kinases, thereby improving selectivity.

A Logic-Driven Workflow for Chemical Space Exploration

A systematic approach is essential for efficiently navigating the vast chemical space. The process is iterative, with each cycle of design, synthesis, and testing providing critical data to inform the next.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Optimization A Library Design (Scaffold Hopping, SAR) B Chemical Synthesis (e.g., Suzuki Coupling) A->B Generate Analogs C Primary Biochemical Assay (e.g., Kinase IC50) B->C Test Compounds D Cell-Based Functional Assay (e.g., Anti-proliferation) C->D Validate Hits F SAR Analysis (Identify Key Moieties) C->F Aggregate Data E Selectivity Profiling (Kinome-wide Scan) D->E Assess Specificity D->F Aggregate Data E->F G ADME/Tox Profiling (Solubility, Permeability) F->G Prioritize Leads H Lead Optimization G->H Refine Properties H->A Iterate Design

Caption: Iterative workflow for exploring aminopyrazine inhibitor chemical space.

Synthesis of Aminopyrazine Libraries: Building the Foundation

The ability to rapidly synthesize diverse libraries of aminopyrazine analogs is crucial for effective chemical space exploration. Modern cross-coupling reactions are the workhorses of this effort, allowing for the modular attachment of various functional groups to a common core.

Core Synthetic Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable.[5][6] These methods are robust, tolerate a wide range of functional groups, and can be adapted for high-throughput synthesis. A common strategy involves starting with a di- or tri-halogenated pyrazine core, which allows for sequential and site-selective functionalization.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a boronic acid or ester to a chloro-aminopyrazine core. This reaction is fundamental for introducing aryl or heteroaryl moieties, which are often critical for potency.

Objective: To synthesize an aryl-substituted 2-aminopyrazine derivative.

Materials:

  • 2-amino-5-chloropyrazine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 2-amino-5-chloropyrazine, the arylboronic acid, and K₂CO₃.

  • Degassing: Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of nitrogen, add the palladium catalyst. Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Validation: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The identity and purity of the final compound must be validated by ¹H NMR and LC-MS. Trustworthiness: This self-validating step ensures the integrity of the compound before it proceeds to biological testing.

Biological Evaluation: From Hit to Lead

Once a library of compounds is synthesized, it must be screened to identify "hits"—compounds that exhibit the desired biological activity. This is followed by more detailed characterization to establish a structure-activity relationship (SAR).

Primary Screening: Kinase Inhibition Assays

The initial screen typically involves an in vitro biochemical assay to measure the compound's ability to inhibit the target kinase. The result is expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP production and therefore greater kinase inhibition.

  • Kinase Reaction: Set up a reaction containing the target kinase, its specific substrate, ATP, and the test compound (typically in a serial dilution). Incubate at the optimal temperature for the enzyme (e.g., 30 °C).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays and Selectivity Profiling

A potent compound in a biochemical assay does not guarantee efficacy in a biological system. Cell-based assays are necessary to confirm that the compound can cross the cell membrane and inhibit the target in its native environment.[7] Furthermore, selectivity profiling against a broad panel of kinases is essential to identify potential off-target effects that could lead to toxicity.[4]

Structure-Activity Relationships (SAR) and Lead Optimization

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[8] This knowledge guides the lead optimization process, where medicinal chemists systematically modify a promising "hit" compound to improve its overall profile.

Case Study: Hypothetical SAR of an FGFR Inhibitor Series

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases where alterations are found in approximately 7.1% of tumors.[5] Aminopyrazine-based compounds have been developed as potent FGFR inhibitors.[9]

Consider a hypothetical series based on a 2-aminopyrazine core.

CompoundR1 (at C5)R2 (at C3)FGFR1 IC₅₀ (nM)Cellular EC₅₀ (µM)Rationale for Change
1 HH500>10Initial Hit. Lacks potency.
2 3,5-dimethoxyphenylH502.5Added group to probe the hydrophobic back pocket, increasing potency.[5]
3 3,5-dimethoxyphenyl-NH₂452.2Addition of amino group had minimal impact on potency.
4 3,5-dimethoxyphenyl-CONH-piperazine-EtOH50.1The solvent-front extension improves solubility and forms new polar contacts, boosting both biochemical and cellular potency.[5]

This table illustrates a classic optimization strategy. Initial decoration of the core (Compound 2) improves potency by engaging a key pocket. Subsequent modification at a different vector (Compound 4) addresses cellular activity and solubility, resulting in a much-improved lead candidate.

Visualizing Target Engagement: Kinase Signaling Pathway

Understanding how an inhibitor impacts cellular signaling is crucial. For example, FGFR inhibitors block downstream pathways like RAS-MAPK, which drive cell proliferation.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Inhibitor Aminopyrazine Inhibitor Inhibitor->FGFR BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazine-based drug.

Future Directions

The exploration of aminopyrazine chemical space is continually evolving. Future efforts will likely focus on:

  • Covalent Inhibitors: Designing aminopyrazines with reactive "warheads" that can form a permanent bond with the target protein, offering enhanced potency and duration of action.

  • Allosteric Inhibitors: Moving beyond the ATP-competitive site to target other regulatory pockets on the kinase, which can offer greater selectivity.

  • AI and Machine Learning: Using computational models to predict the activity and properties of virtual compounds, allowing for more efficient exploration of chemical space and prioritization of synthetic targets.[10]

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  • YouTube. (2023). structural changes & SAR for lead optimization. Available at: [Link]

  • Li, D., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(1), 226-242. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-(6-Aminopyrazin-2-yl)benzonitrile in Medicinal Chemistry

4-(6-Aminopyrazin-2-yl)benzonitrile is a key heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its structural motif, featuring a substituted aminopyrazine ring linked to a benzonitrile moiety, is present in a variety of biologically active molecules. This compound serves as a crucial intermediate for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as agents for treating inflammatory and neurodegenerative diseases. The pyrazine core, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, while the benzonitrile group can engage in critical hydrogen bonding interactions with biological targets.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile, designed for researchers and scientists in both academic and industrial settings. The protocol is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring a deep understanding of the experimental choices and empowering researchers to troubleshoot and adapt the protocol as needed.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-6-chloropyrazine and 4-cyanophenylboronic acid. This strategy is predicated on the high functional group tolerance and the typically high yields of this reaction, making it a preferred method for the construction of biaryl systems.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the C-Cl bond of 2-amino-6-chloropyrazine, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the 4-cyanophenylboronic acid is activated to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the cyanophenyl group replaces the chloride ligand on the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired product, 4-(6-aminopyrazin-2-yl)benzonitrile, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Intermediate Ar-Pd(II)L2-X OxidativeAddition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Diorgano_PdII Ar-Pd(II)L2-Ar' Transmetalation->Diorgano_PdII Boronate Ar'B(OR)3- Boronate->Transmetalation ReductiveElimination Reductive Elimination Diorgano_PdII->ReductiveElimination ReductiveElimination->Pd0 Product Ar-Ar' ReductiveElimination->Product ArylHalide Ar-X ArylHalide->OxidativeAddition Base Base Base->Boronate BoronicAcid Ar'B(OH)2 BoronicAcid->Boronate + OH-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Amino-6-chloropyrazine≥97%Sigma-Aldrich33332-28-4
4-Cyanophenylboronic acid≥95%Sigma-Aldrich126747-14-6
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich14221-01-3
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific497-19-8
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich123-91-1
Deionized Water
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-chloropyrazine (1.0 g, 7.72 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.36 g, 9.26 mmol, 1.2 equiv), and sodium carbonate (2.45 g, 23.16 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • To the flask, add a degassed mixture of 1,4-dioxane (40 mL) and deionized water (10 mL).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol, 0.05 equiv) to the reaction mixture. The choice of Pd(PPh₃)₄ is based on its common and effective use in Suzuki couplings with chloro-heterocycles.[1][2]

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-amino-6-chloropyrazine) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[3]

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 50:50 hexanes:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure.

    • For further purification, the product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[4]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 2-Amino-6-chloropyrazine 4-Cyanophenylboronic acid Sodium Carbonate B Inert Atmosphere: Evacuate and backfill with N2 A->B C Add Degassed Solvents: 1,4-Dioxane and Water B->C D Add Catalyst: Pd(PPh3)4 C->D E Heat to 90 °C Monitor by TLC/HPLC D->E F Cool and Dilute: Ethyl Acetate and Water E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Recrystallization (optional) I->J K Final Product: 4-(6-Aminopyrazin-2-yl)benzonitrile J->K

Caption: Experimental workflow for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(6-aminopyrazin-2-yl)benzonitrile.

Expected Analytical Data
AnalysisExpected Results
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₈N₄
Molecular Weight 196.21 g/mol
¹H NMR Expected signals for aromatic and amine protons.
¹³C NMR Expected signals for aromatic, pyrazine, and nitrile carbons.
Mass Spectrometry (LC-MS) [M+H]⁺ = 197.08
HPLC Purity ≥98%
¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[5]

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals in the aromatic region corresponding to the protons of the benzonitrile and pyrazine rings, as well as a broad singlet for the amine protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): The expected spectrum would display distinct signals for the nitrile carbon, the carbons of the pyrazine ring, and the carbons of the benzonitrile ring.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.[7]

  • LC-MS (ESI+): The expected mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.08, confirming the molecular weight of 196.21 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.[8][9]

  • Method: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for purity analysis. Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Conclusion and Field-Proven Insights

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile. The protocol detailed herein is robust and can be adapted for various scales. Key considerations for successful synthesis include:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Using degassed solvents is essential to minimize the presence of dissolved oxygen.

  • Purity of Starting Materials: The purity of the starting materials, particularly the boronic acid, can significantly impact the reaction yield and purity of the final product.

  • Optimization: For challenging substrates or to improve yield, optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary.

This comprehensive guide provides researchers with the necessary tools and understanding to successfully synthesize and characterize 4-(6-aminopyrazin-2-yl)benzonitrile, a valuable building block in the pursuit of novel therapeutics.

References

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(33), 5789-5791. Available at: [Link]

  • Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. Available at: [Link]

  • Lee, C. F., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. Available at: [Link]

  • Wang, R., et al. (2023). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 14(1), 3829. Available at: [Link]

  • Gajewska, M., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(6), 481-489. Available at: [Link]

  • Li, Y., et al. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 28(21), 7381. Available at: [Link]

  • Thiemann, T., et al. (2010). Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 34-38. Available at: [Link]

  • Le, C. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1893. Available at: [Link]

  • Gajewska, M., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(6), 481-489. Available at: [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Available at: [Link]

  • Rosli, N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 26(1), 133-149. Available at: [Link]

  • El-Sheikh, S. M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12051-12058. Available at: [Link]

  • CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents.
  • PubChem. 4-[[4-(2,6-Dimethylanilino)pyrimidin-2-yl]amino]benzonitrile. Available at: [Link]

  • Wagh, S. S., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-54. Available at: [Link]

  • Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2953. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Sýkora, D., et al. (2020). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Ceska a Slovenska Farmacie, 69(4), 163-169. Available at: [Link]

  • Reddy, T. R., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(48), 5356-5360. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • El Guesmi, N., et al. (2017). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Annales Pharmaceutiques Francaises, 75(5), 335-346. Available at: [Link]

  • Kumar, P., et al. (2016). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 1-8. Available at: [Link]

  • Singh, S., & Sharma, A. (2023). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(1), 1-5. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 8(1), 16298. Available at: [Link]

  • Piez, K. A., & Fietzek, P. P. (1983). The Chromatographic Purification of Native Types I, II, and III Collagens. Journal of Biological Chemistry, 258(23), 14063-14070. Available at: [Link]

  • Le, C. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1893. Available at: [Link]

  • The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 2-Aryl-6-Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aryl-6-Aminopyrazines in Modern Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] When functionalized with both an aryl group at the 2-position and an amino group at the 6-position, the resulting 2-aryl-6-aminopyrazine core becomes a critical pharmacophore. This structural motif is found in a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The ability to efficiently and modularly synthesize libraries of these compounds is therefore of paramount importance to drug development professionals.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4][5] These features make it an ideal tool for the late-stage functionalization of complex molecules, a common requirement in medicinal chemistry. This guide provides a detailed exploration of the Suzuki coupling for the synthesis of 2-aryl-6-aminopyrazines, offering mechanistic insights and a robust, field-proven protocol for researchers and scientists.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a multi-step catalytic cycle driven by a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The three key stages are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a 2-halopyrazine derivative) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step of the cycle, forms a new Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For less reactive chlorides, the choice of a highly active catalyst system is essential.

  • Transmetalation: In this stage, the organic group from the organoboron reagent (an arylboronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the pyrazinyl and the aryl) from the Pd(II) complex. This forms the desired C-C bond of the 2-aryl-6-aminopyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is paramount to the success of the Suzuki coupling.[6] Ligands, typically phosphines, stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos), are particularly effective for coupling challenging substrates like heteroaryl chlorides.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_ArylHalide Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_ArylHalide Ar¹-X (2-Chloro-6-aminopyrazine) Transmetalation Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_ArylHalide->PdII_Diaryl Ar²-B(OH)₂ (Arylboronic Acid) + Base PdII_Diaryl->Pd0 Ar¹-Ar² (Product) RedElim Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Robust Method for the Synthesis of 2-Aryl-6-Aminopyrazines

This protocol is designed as a general and reliable method for the Suzuki coupling of 2-chloro-6-aminopyrazine with a variety of arylboronic acids. The use of a modern palladium precatalyst, such as XPhos Pd G2, is recommended for its high reactivity with heteroaryl chlorides, though other catalyst systems can also be effective.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-6-aminopyrazine≥97%Commercial
Arylboronic Acid≥97%CommercialA range of electronically diverse arylboronic acids should be used to explore the reaction scope.
XPhos Pd G2Catalyst GradeCommercialAn air-stable palladium precatalyst.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%CommercialShould be finely powdered and stored in a desiccator.
1,4-DioxaneAnhydrous, ≥99.8%CommercialUse a dry solvent from a sealed bottle or freshly distilled.
Deionized WaterHigh PurityIn-houseDegassed prior to use.
Ethyl AcetateACS GradeCommercialFor workup and chromatography.
HexanesACS GradeCommercialFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying organic extracts.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Round-bottom flask or reaction vial--Must be oven-dried before use.
Magnetic stir bar--
Reflux condenser--
Inert atmosphere setup (N₂ or Ar)--A balloon or a Schlenk line can be used.
Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki coupling of 2-chloro-6-aminopyrazine.

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial containing a magnetic stir bar, add 2-chloro-6-aminopyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), finely powdered potassium phosphate (2.0 equiv.), and XPhos Pd G2 (0.02 equiv., 2 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction). The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 2-chloro-6-aminopyrazine is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-aminopyrazine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Expected Yields

The described protocol is generally applicable to a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. The following table provides representative examples of expected outcomes.

EntryArylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-6-aminopyrazine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-aminopyrazine90-98
34-Trifluoromethylphenylboronic acid2-(4-Trifluoromethylphenyl)-6-aminopyrazine75-85
43-Thienylboronic acid2-(3-Thienyl)-6-aminopyrazine80-90
52-Naphthylboronic acid2-(2-Naphthyl)-6-aminopyrazine82-92

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure that the reagents and solvents are anhydrous and that the system is truly under an inert atmosphere. An increase in catalyst loading (to 3-5 mol%) or temperature may be beneficial. For particularly challenging substrates, a different ligand or base might be required.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic species can be a significant side reaction. Using a slight excess of the boronic acid (1.2-1.5 equiv.) can help to compensate for this.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

  • Catalyst Choice: While XPhos Pd G2 is a highly effective precatalyst, other systems such as Pd(PPh₃)₄ or PdCl₂(dppf) can also be used, although they may require higher catalyst loadings and longer reaction times, especially for chloro-substrates.[4]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-aryl-6-aminopyrazines. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a diverse range of these valuable compounds. The protocol outlined in this guide provides a reliable and scalable starting point for both small-scale library synthesis and larger-scale production, empowering scientists in the ongoing quest for new and improved therapeutic agents.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Organic Letters, 14(17), 4596-4599.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yang, Y., & Buchwald, S. L. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 51(40), 10199-10203. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. Available from: [Link]

  • Chen, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2136-2144. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective Suzuki–Miyaura Cross-Coupling of Boronic Anhydrides. Angewandte Chemie International Edition, 53(16), 4134-4137. Available from: [Link]

  • Kaur, R., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7108. Available from: [Link]

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Application Notes and Protocols: 4-(6-Aminopyrazin-2-yl)benzonitrile as a Pivotal Intermediate in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyrazine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the aminopyrazine core has emerged as a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. 4-(6-Aminopyrazin-2-yl)benzonitrile, a bifunctional molecule featuring both a nucleophilic amino group and a versatile cyano-substituted aryl ring, represents a critical chemical intermediate. Its true significance has been recently highlighted in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, a once considered "undruggable" target in oncology.[1][2]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 4-(6-aminopyrazin-2-yl)benzonitrile in the synthesis of complex drug molecules. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering scientists to leverage this key intermediate in their research endeavors.

Chemical Profile and Reactivity of 4-(6-Aminopyrazin-2-yl)benzonitrile

The unique structural arrangement of 4-(6-aminopyrazin-2-yl)benzonitrile dictates its reactivity and utility as a chemical intermediate. The molecule can be conceptually divided into two key reactive domains:

  • The Aminopyrazine Ring: The amino group on the pyrazine ring is a potent nucleophile, readily participating in reactions such as nucleophilic aromatic substitution (SNAr) and amide bond formations. The pyrazine ring itself is an electron-deficient system, which can influence the reactivity of its substituents.

  • The Benzonitrile Moiety: The cyano group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or participate in cycloaddition reactions. The phenyl ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano group and the pyrazine ring will direct incoming electrophiles.

This dual reactivity makes 4-(6-aminopyrazin-2-yl)benzonitrile a valuable linchpin molecule, enabling the convergent synthesis of complex architectures by allowing for the sequential or orthogonal introduction of different molecular fragments.

Application in the Synthesis of Adagrasib (MRTX849): A Case Study

The most prominent application of 4-(6-aminopyrazin-2-yl)benzonitrile is as a key building block in the synthesis of Adagrasib.[1][2][3] Adagrasib is an FDA-approved targeted therapy for non-small cell lung cancer (NSCLC) harboring the KRASG12C mutation.[3] The synthesis of Adagrasib showcases the utility of 4-(6-aminopyrazin-2-yl)benzonitrile in a multi-step synthetic sequence.

A recent, highly efficient synthesis of Adagrasib developed by Chen et al. (2023) highlights a transition-metal-free approach where 4-(6-aminopyrazin-2-yl)benzonitrile is coupled with a functionalized tetrahydropyridopyrimidine core.[1][2][3] This innovative route obviates the need for palladium catalysis and protecting group manipulations, leading to a significant improvement in the overall process efficiency.[1][2][3]

Conceptual Workflow for Adagrasib Synthesis

The following diagram illustrates the key disconnection approach in the synthesis of Adagrasib, emphasizing the strategic role of 4-(6-aminopyrazin-2-yl)benzonitrile.

Adagrasib_Synthesis Adagrasib Adagrasib (MRTX849) Intermediate_A Key Intermediate (Functionalized Tetrahydropyridopyrimidine) Adagrasib->Intermediate_A Final Acrylamide Coupling Intermediate_B 4-(6-Aminopyrazin-2-yl)benzonitrile Intermediate_A->Intermediate_B SNAr Coupling Piperazine Chiral Piperazine Moiety Intermediate_A->Piperazine SNAr Coupling

Caption: Retrosynthetic analysis of Adagrasib.

Experimental Protocols

This section provides detailed, step-by-step protocols for key transformations involving 4-(6-aminopyrazin-2-yl)benzonitrile. These protocols are based on established literature procedures and are designed to be self-validating systems.

Protocol 1: Synthesis of 4-(6-Aminopyrazin-2-yl)benzonitrile via Suzuki Coupling

While the direct synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile is not explicitly detailed in the provided search results, a plausible and widely used method for its preparation is the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would involve the coupling of a pyrazine-containing boronic acid or ester with a bromo- or iodobenzonitrile derivative.

Reaction Scheme:

Materials and Equipment:

Reagent/MaterialSupplierGrade
2-Amino-6-bromopyrazineCommercially Available>97%
4-Cyanophenylboronic acidCommercially Available>98%
Tetrakis(triphenylphosphine)palladium(0)Commercially Available>99%
Sodium carbonateStandard SupplierAnhydrous
1,4-DioxaneStandard SupplierAnhydrous
TolueneStandard SupplierAnhydrous
WaterDeionized-
Round-bottom flaskStandard Glassware-
Reflux condenserStandard Glassware-
Magnetic stirrer with heatingStandard Laboratory Equipment-
Inert atmosphere setup (Nitrogen or Argon)--

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-6-bromopyrazine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (volume appropriate for the scale of the reaction, e.g., 100 mL for a 10 mmol scale).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(6-aminopyrazin-2-yl)benzonitrile as a solid.

Causality and Experimental Insights:

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. Its effectiveness stems from its ability to readily undergo oxidative addition with the aryl halide.

  • Role of the Base: Sodium carbonate is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent System: The biphasic toluene/water system is effective for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise lead to lower yields and the formation of byproducts.

Protocol 2: Coupling of 4-(6-Aminopyrazin-2-yl)benzonitrile with a Tetrahydropyridopyrimidine Core (Adagrasib Synthesis Intermediate)

This protocol is adapted from the innovative synthesis of Adagrasib and demonstrates the use of 4-(6-aminopyrazin-2-yl)benzonitrile in a key SNAr reaction.[1][2][3]

Reaction Scheme:

(Where "Intermediate-Cl" represents the chlorinated tetrahydropyridopyrimidine core of Adagrasib)

Materials and Equipment:

Reagent/MaterialSupplierGrade
Chlorinated Tetrahydropyridopyrimidine IntermediateSynthesized in-houseCharacterized
4-(6-Aminopyrazin-2-yl)benzonitrileSynthesized (Protocol 1) or Commercially Available>98%
N,N-Diisopropylethylamine (DIPEA)Standard SupplierAnhydrous
N,N-Dimethylformamide (DMF)Standard SupplierAnhydrous
Round-bottom flaskStandard Glassware-
Magnetic stirrer with heatingStandard Laboratory Equipment-
Inert atmosphere setup (Nitrogen or Argon)--

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chlorinated tetrahydropyridopyrimidine intermediate (1.0 eq) and 4-(6-aminopyrazin-2-yl)benzonitrile (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting materials, followed by the addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and then with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Causality and Experimental Insights:

  • SNAr Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrimidine ring in the tetrahydropyridopyrimidine intermediate makes it susceptible to nucleophilic attack by the amino group of 4-(6-aminopyrazin-2-yl)benzonitrile.

  • Choice of Base: DIPEA is a non-nucleophilic organic base that serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Its bulky nature prevents it from competing as a nucleophile.

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediates (Meisenheimer complex) formed during the reaction.

  • Temperature Control: The reaction is heated to provide the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. However, excessive heat should be avoided to prevent potential side reactions or decomposition.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis and application of 4-(6-aminopyrazin-2-yl)benzonitrile.

ReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Protocol 1: Suzuki Coupling 2-Amino-6-bromopyrazine, 4-Cyanophenylboronic acid, Pd(PPh3)4, Na2CO3Toluene/Water904-875-85
Protocol 2: SNAr Coupling Chlorinated Intermediate, 4-(6-Aminopyrazin-2-yl)benzonitrile, DIPEADMF8512-2480-90

Visualizing the Synthetic Workflow

The following diagram provides a visual representation of the sequential synthetic steps described in the protocols.

Synthetic_Workflow cluster_protocol1 Protocol 1: Synthesis of Intermediate cluster_protocol2 Protocol 2: Coupling to Adagrasib Core Start1 2-Amino-6-bromopyrazine + 4-Cyanophenylboronic acid Reaction1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/H2O, 90°C) Start1->Reaction1 Intermediate 4-(6-Aminopyrazin-2-yl)benzonitrile Reaction1->Intermediate Reaction2 SNAr Coupling (DIPEA, DMF, 85°C) Intermediate->Reaction2 Start2 Chlorinated Tetrahydropyridopyrimidine Start2->Reaction2 Product Adagrasib Precursor Reaction2->Product

Caption: Workflow for the synthesis and application.

Conclusion and Future Perspectives

4-(6-Aminopyrazin-2-yl)benzonitrile has proven to be a highly valuable and versatile chemical intermediate, particularly in the synthesis of the groundbreaking anti-cancer drug Adagrasib. The protocols and insights provided in these application notes are intended to facilitate its use in both academic and industrial research settings. The strategic combination of a nucleophilic amino group and a modifiable benzonitrile moiety within a privileged heterocyclic scaffold ensures that 4-(6-aminopyrazin-2-yl)benzonitrile will continue to be a molecule of significant interest in the discovery and development of novel therapeutics. Future applications may extend beyond oncology, with potential for its use in the synthesis of antivirals, antibacterials, and kinase inhibitors for other indications.

References

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. National Center for Biotechnology Information. [Link]

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(6-Aminopyrazin-2-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering a framework for robust reaction optimization and troubleshooting. Our focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling, the most prevalent and efficient method for constructing the critical aryl-heteroaryl bond in this molecule.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 4-(6-aminopyrazin-2-yl)benzonitrile is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples an organoboron species with an organic halide. For our target molecule, the most common strategy involves coupling 2-amino-6-chloropyrazine with 4-cyanophenylboronic acid.

General Reaction Scheme: Reaction Scheme for 4-(6-Aminopyrazin-2-yl)benzonitrile synthesis

The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step. The catalytic cycle, a cornerstone of modern organic synthesis, involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] Understanding this cycle is paramount for effective troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (e.g., 2-Amino-6-chloropyrazine) PdII_Complex Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar²-B(OR)₂ + Base (e.g., 4-Cyanophenylboronic acid) PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Recommended Experimental Protocol

This protocol is a robust starting point derived from best practices for similar heteroaryl couplings.[2] Optimization may be required based on specific laboratory conditions and reagent purity.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
2-Amino-6-chloropyrazine129.551.00 g7.721.0
4-Cyanophenylboronic acid146.941.36 g9.261.2
Pd(PPh₃)₄1155.56446 mg0.3860.05
Potassium Carbonate (K₂CO₃)138.213.20 g23.163.0
1,4-Dioxane-40 mL--
Water-10 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyrazine (1.00 g), 4-cyanophenylboronic acid (1.36 g), tetrakis(triphenylphosphine)palladium(0) (446 mg), and potassium carbonate (3.20 g).

  • Inert Atmosphere: Seal the flask with septa. Evacuate and backfill the apparatus with argon or nitrogen three times to establish an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The solution will appear as a yellow-brown suspension.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(6-aminopyrazin-2-yl)benzonitrile as a solid.[4]

Section 3: Troubleshooting Guide (Q&A)

Question 1: My reaction yield is very low or the reaction fails to start. What are the primary causes?

Answer: This is a common issue often traced back to one of four key areas: the catalyst, the reagents, the atmosphere, or the base.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If your Pd(PPh₃)₄ is old or has been improperly stored, it may be partially oxidized.

    • Solution: Use a freshly opened bottle of the catalyst or consider a more robust, air-stable precatalyst like Pd(dppf)Cl₂ or a palladacycle precatalyst, which generate the active Pd(0) species in situ.[5]

  • Poor Reagent Quality:

    • Boronic Acid: Phenylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form anhydride trimers (boroxines) upon storage, especially in the presence of moisture. This reduces the amount of active coupling partner.

    • Solvents: Undegassed or wet solvents can introduce oxygen and water, which deactivate the catalyst and hydrolyze reagents.

    • Solution: Use high-purity boronic acid, store it in a desiccator, and always use anhydrous, properly degassed solvents.

  • Oxygen Contamination: Insufficient deoxygenation of the reaction mixture is a frequent cause of failure.

    • Solution: Ensure your inert gas setup is leak-free. Degas solvents thoroughly by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Incorrect Base: The base is not just a proton scavenger; it is integral to the catalytic cycle.

    • Solution: While K₂CO₃ is a good starting point, some systems may require a stronger base like K₃PO₄ or Cs₂CO₃, particularly if one of the coupling partners is sterically hindered or electronically deactivated.[2][3] However, excessively strong bases like alkoxides (e.g., NaOtBu) can sometimes promote side reactions with sensitive functional groups.[6]

Question 2: I'm observing a significant amount of 4,4'-biphenyldicarbonitrile (homocoupling of the boronic acid). How can I prevent this?

Answer: Homocoupling of the boronic acid is typically caused by oxygen-mediated oxidative coupling.

  • Primary Cause: The most likely culprit is residual oxygen in the reaction vessel.

    • Solution: The most effective remedy is to improve your deoxygenation technique. Ensure all solvents are rigorously degassed and maintain a positive pressure of inert gas throughout the reaction.

  • Alternative Cause: High temperatures can sometimes favor homocoupling.

    • Solution: Try running the reaction at a slightly lower temperature (e.g., 70-80 °C) for a longer period. Additionally, ensuring the boronic acid is added in a controlled stoichiometry (e.g., 1.1-1.2 equivalents) can help minimize the excess available for self-coupling.

Question 3: The reaction stalls before the 2-amino-6-chloropyrazine is fully consumed. What can I do?

Answer: Reaction stalling usually points to catalyst decomposition over the course of the reaction.

  • Catalyst Lifetime: The phosphine ligands can dissociate from the palladium center, leading to the formation of inactive palladium black.

    • Solution 1 (Re-dosing): Prepare a small amount of catalyst in degassed solvent in a separate flask. After cannulating this into the reaction mixture, you may see the reaction restart.

    • Solution 2 (Ligand Choice): Triphenylphosphine (PPh₃) is a good general-purpose ligand, but more robust, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can form more stable palladium complexes that are resistant to decomposition and can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[5]

Question 4: Purification is challenging. The product is difficult to separate from impurities by column chromatography.

Answer: Purification issues often arise from residual starting materials, by-products, or palladium residues.

  • Co-elution: If your product co-elutes with starting material or by-products, the first step is to change the solvent system for your column. A switch from ethyl acetate/hexanes to dichloromethane/methanol can significantly alter selectivity.

  • Palladium Residues: Palladium complexes can stick to the silica and sometimes co-elute, giving fractions a grey or black tinge.

    • Solution: After the reaction, consider an aqueous workup with a solution of ammonium chloride to help quench the reaction and partition salts.[5] Alternatively, filtering the crude product through a small plug of Celite® or silica before full chromatography can remove some baseline impurities.

  • Alternative Purification: If chromatography fails, consider recrystallization or trituration.

    • Recrystallization: Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile) and allowing it to cool slowly.

    • Trituration: Stir the crude solid as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, cold ethanol). Filter to isolate the purified solid product.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is a mixture of dioxane and water used as the solvent? A: This biphasic system is common in Suzuki couplings. The organic solvent (dioxane) solubilizes the organic starting materials and the palladium complex. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which allows it to participate effectively in the catalytic cycle.

Q: Can I use a different catalyst? A: Absolutely. While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts paired with specialized phosphine ligands often give higher yields, faster reaction times, and lower catalyst loadings.[7] For coupling an electron-rich amine-containing heteroaryl chloride, a system like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos) is an excellent alternative to investigate.

Q: What are the key safety precautions? A:

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use from a freshly opened bottle or test for peroxides if the bottle has been open for an extended period.

  • Inert Gas: Work with inert gases like argon or nitrogen in a well-ventilated area.

Q: How do I confirm the final product's identity and purity? A: The identity of 4-(6-aminopyrazin-2-yl)benzonitrile (M.W. 196.21 g/mol )[8] should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and check for proton-containing impurities.

  • LC-MS: To confirm the molecular weight of the desired product and to assess purity by checking for the presence of other components.

  • Melting Point: To compare with literature values as a measure of purity.

Section 5: Workflows and Data Visualization

A systematic workflow is essential for reproducibility and successful synthesis.

Experimental_Workflow Setup 1. Reagent Prep (Flame-dry glassware, weigh solids) Inert 2. Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvents 3. Add Degassed Solvents Inert->Solvents Reaction 4. Heat & Stir (e.g., 90 °C, 8h) Solvents->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup & Extraction Monitor->Workup Complete Purify 7. Purification (Column Chromatography or Recrystallization) Workup->Purify Analyze 8. Characterization (NMR, MS, M.P.) Purify->Analyze

Sources

Technical Support Center: Degradation of 4-(6-Aminopyrazin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for studies involving 4-(6-Aminopyrazin-2-yl)benzonitrile. As Senior Application Scientists, we've compiled this guide based on established chemical principles and regulatory expectations to help you navigate the complexities of its solution-state stability. This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability assessment of 4-(6-Aminopyrazin-2-yl)benzonitrile.

Q1: Why is studying the degradation of 4-(6-Aminopyrazin-2-yl)benzonitrile crucial?

Understanding the degradation pathways is a critical component of pharmaceutical development, mandated by regulatory bodies like the ICH.[1] These studies, often called forced degradation or stress testing, serve several key purposes:

  • Pathway Elucidation: They reveal how the molecule breaks down under various environmental stresses, identifying potential degradation products.[2]

  • Development of Stability-Indicating Methods: The data is essential for developing and validating analytical methods (typically HPLC) that can accurately separate the intact drug from its degradants, ensuring that the method can monitor the drug's true stability over time.[3][4]

  • Formulation and Packaging Strategy: Knowledge of sensitivities (e.g., to light or oxidation) informs the development of stable formulations and the selection of appropriate packaging.[1]

  • Safety Assessment: Identifying degradation products is the first step in assessing their potential toxicity.

Q2: What are the most chemically labile sites on the 4-(6-Aminopyrazin-2-yl)benzonitrile molecule?

The structure of 4-(6-Aminopyrazin-2-yl)benzonitrile contains two key functional groups susceptible to degradation: the benzonitrile group and the aminopyrazine ring.

  • The Benzonitrile Group: The nitrile (-C≡N) group is susceptible to hydrolysis. Under acidic or basic conditions, it can hydrolyze first to a benzamide intermediate and subsequently to a benzoic acid derivative.[5][6]

  • The Aminopyrazine Ring:

    • Amino Group: The primary amine (-NH₂) is a site for potential oxidation, which could lead to N-oxides or other oxidative products.

    • Pyrazine Ring: While aromatic heterocyclic rings are generally stable, they can undergo oxidative degradation, potentially leading to ring hydroxylation or, under more aggressive conditions, ring cleavage.[7] The electron-rich nature of the aminopyrazine system may increase its susceptibility to oxidation compared to unsubstituted pyrazine.

Q3: What are the expected primary degradation pathways in solution?

Based on the molecule's structure, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Pathway: The primary hydrolytic pathway is the conversion of the nitrile group.

    • Parent → 4-(6-Aminopyrazin-2-yl)benzamide → 4-(6-Aminopyrazin-2-yl)benzoic acid

  • Oxidative Pathway: The aminopyrazine ring is the most likely site of oxidation. Reaction with oxidative agents (e.g., hydrogen peroxide) could lead to the formation of N-oxides on the pyrazine ring nitrogens or oxidation of the amino group.

  • Photolytic Pathway: Aromatic systems, particularly those with heteroatoms and amino substituents, can be susceptible to photodegradation. This can involve complex radical mechanisms or photo-oxidation, potentially leading to dimerization or cleavage.[8][9]

  • Thermal Pathway: In solution, thermal stress primarily accelerates other degradation reactions like hydrolysis. In the solid state or at very high temperatures, thermal decomposition can lead to the emission of toxic fumes, including cyanides and nitrogen oxides.[10][11][12]

Q4: I am not seeing any degradation under my initial stress conditions. What should I do?

If you observe less than 5% degradation, your stress conditions may be too mild. The goal of a forced degradation study is to achieve meaningful degradation, typically in the 5-20% range, to ensure potential degradants are formed at detectable levels.[13]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl). For oxidation, increase the concentration of H₂O₂ (e.g., from 3% to 10%).

    • Increase Temperature: Elevate the temperature of the reaction. A common starting point is 60-80°C. Remember that heat can be applied to hydrolytic and oxidative conditions to accelerate the reactions.

    • Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extend the duration of the study. Causality: The rate of chemical reactions is dependent on concentration, temperature, and time. By systematically increasing these parameters, you can drive the degradation to the target level.

Q5: My degradation is too extensive (>50%), and I have poor mass balance. How can I fix this?

Excessive degradation can lead to secondary and tertiary degradants, making pathway elucidation difficult and resulting in poor mass balance (where the sum of the parent drug and all degradants is significantly less than 100%).

  • Troubleshooting Steps:

    • Reduce Stressor Severity: Decrease the concentration of the stressor, the temperature, or the exposure time.

    • Time-Point Analysis: Take multiple time points early in the experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration that yields 5-20% degradation.

    • Check Analytical Method: Ensure your analytical method can detect all degradants. Some may not have a chromophore and would be missed by UV detection but could be seen with a mass spectrometer or a charged aerosol detector. Causality: Over-stressing the molecule can push it "off a cliff," where it degrades into small, non-chromophoric, or volatile fragments that are not detected by the analytical method, leading to poor mass balance.

Experimental Protocols & Workflows

A successful forced degradation study requires a systematic approach. The following workflow and protocols are designed to be self-validating by including necessary controls.

Overall Experimental Workflow

The diagram below outlines the logical flow for a comprehensive forced degradation study.

G cluster_plan 1. Planning & Preparation cluster_execute 2. Stress Condition Execution cluster_analyze 3. Analysis & Data Interpretation plan1 Define Objectives & Target Degradation (5-20%) plan2 Prepare Stock Solution of Compound in Suitable Solvent (e.g., ACN:H2O) plan1->plan2 plan3 Prepare Stress Reagents (HCl, NaOH, H2O2) plan2->plan3 acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) plan3->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) plan3->base oxid Oxidation (e.g., 3% H2O2, RT) plan3->oxid therm Thermal (Solution at 80°C) plan3->therm photo Photolytic (ICH compliant light source) plan3->photo quench Quench Reaction & Neutralize (if applicable) acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV/PDA quench->hplc lcms Analyze via LC-MS/MS for Degradant ID hplc->lcms interpret Calculate Mass Balance, Assess Peak Purity lcms->interpret pathway Elucidate Degradation Pathways interpret->pathway caption Fig 1. General workflow for a forced degradation study.

Caption: Fig 1. General workflow for a forced degradation study.

Protocol 1: Hydrolytic Degradation (Acid & Base)

Causality: This protocol uses acid and base to catalyze the hydrolysis of susceptible functional groups, primarily the nitrile moiety.

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-(6-Aminopyrazin-2-yl)benzonitrile in a 50:50 mixture of acetonitrile and water.

    • Prepare 1.0 M HCl and 1.0 M NaOH solutions.

  • Acid Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Prepare a control vial with 1 mL of stock solution and 1 mL of water.

    • Place both vials in a water bath at 60°C.

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Prepare a control vial (can use the same control as for acid hydrolysis if run in parallel).

    • Place the vial in a water bath at 60°C.

  • Time Points & Analysis:

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Crucially, before analysis, neutralize the aliquot: For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This prevents further degradation on the analytical column.

    • Dilute the neutralized aliquot with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

Protocol 2: Oxidative Degradation

Causality: This protocol uses hydrogen peroxide to simulate oxidative stress, which is likely to affect the electron-rich aminopyrazine ring.

  • Preparation:

    • Use the same 1.0 mg/mL stock solution.

    • Use a 3% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • In a vial protected from light, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Prepare a control vial with 1 mL of stock solution and 1 mL of water.

    • Keep both vials at room temperature.

  • Time Points & Analysis:

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Dilute with the mobile phase and analyze immediately by HPLC. No quenching is typically needed, but be aware that residual peroxide can potentially harm some HPLC columns over time.

Data Summary & Troubleshooting

Table 1: Recommended Starting Conditions for Forced Degradation
Stress TypeRecommended ConditionTypical DurationRationale & Key Functional Group Targeted
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°C24 - 72 hoursTo catalyze hydrolysis of the nitrile group to an amide and then a carboxylic acid.[5]
Base Hydrolysis 0.1 M - 1 M NaOH at 60-80°C24 - 72 hoursTo catalyze base-mediated hydrolysis of the nitrile group.[6]
Oxidation 3% - 10% H₂O₂ at Room Temp24 hoursTo induce oxidation, likely at the amino group or the pyrazine ring nitrogen atoms.[7]
Thermal Solution heated to 80°C72 hoursTo assess if heat alone is a significant factor and to accelerate other potential degradation pathways.[10]
Photolytic Solid & Solution exposed to >1.2 million lux hours and >200 watt hours/m² UVPer ICH Q1BTo assess sensitivity to light, which can induce complex radical-based degradation.[9]
Table 2: Troubleshooting Guide
Issue EncounteredPotential Cause(s)Recommended Solution(s)
No Chromatographic Peaks 1. Compound completely degraded into non-chromophoric products. 2. Compound precipitated out of solution.1. Use milder stress conditions. Analyze with LC-MS to look for smaller fragments. 2. Check sample vials for precipitate. Adjust solvent composition if necessary.
New Peaks in Control Sample 1. The compound is unstable in the analysis solvent. 2. Solvent-compound interaction.1. Change the solvent composition. 2. Review solvent compatibility and choose a more inert solvent system.[14]
Poor Peak Shape 1. Column overload. 2. pH of sample is incompatible with mobile phase. 3. Column degradation.1. Dilute the sample. 2. Ensure all samples are neutralized or buffered to be compatible with the mobile phase. 3. Use a guard column; replace the analytical column if necessary.

Hypothetical Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-(6-Aminopyrazin-2-yl)benzonitrile based on chemical principles. Identification of these degradants would require characterization by high-resolution mass spectrometry (LC-MS/MS).[15][16]

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent 4-(6-Aminopyrazin-2-yl)benzonitrile (Parent, C11H8N4) amide Degradant A: 4-(6-Aminopyrazin-2-yl)benzamide parent->amide H+ or OH-, H2O n_oxide Degradant C: Pyrazine N-Oxide Derivative parent->n_oxide [O] acid Degradant B: 4-(6-Aminopyrazin-2-yl)benzoic acid amide->acid H+, H2O caption Fig 2. Plausible degradation pathways for 4-(6-Aminopyrazin-2-yl)benzonitrile.

Caption: Fig 2. Plausible degradation pathways for 4-(6-Aminopyrazin-2-yl)benzonitrile.

References

  • Title: Photocatalytic oxidation mechanism of benzonitrile in aqueous suspensions of titanium dioxide Source: ResearchGate URL: [Link]

  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: MDPI URL: [Link]

  • Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies Source: Lhasa Limited URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Benzonitrile Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies Source: Applied Microbiology and Biotechnology URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Analytical methodologies for discovering and profiling degradation-related impurities Source: ResearchGate URL: [Link]

  • Title: Pyrazines: Occurrence, formation and biodegradation Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies Source: PubMed URL: [Link]

  • Title: Pharma Stability: Troubleshooting & Pitfalls Source: Kymos URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: PMC - NIH URL: [Link]

  • Title: Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci Source: PubMed URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Veeprho URL: [Link]

  • Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Benzonitrile | C6H5(CN) | CID 7505 Source: PubChem - NIH URL: [Link]

  • Title: Degradation of Dacarbazine in Aqueous Solution Source: PubMed - NIH URL: [Link]

  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PubMed URL: [Link]

  • Title: The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations Source: PubMed URL: [Link]

Sources

Optimizing selectivity of inhibitors for CSNK2A over PIM kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The CSNK2A vs. PIM Selectivity Challenge

Casein Kinase 2, alpha 1 (CSNK2A1, formerly CK2α), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are constitutively active serine/threonine kinases implicated in various cancers, making them compelling therapeutic targets.[1][2] A significant hurdle in developing targeted therapies is the cross-reactivity of inhibitors, particularly between CSNK2A and the PIM kinase family (PIM1, PIM2, PIM3). This cross-reactivity stems from conserved features within their ATP-binding pockets, leading to shared pharmacophores in many inhibitor scaffolds.[1]

For instance, the well-known CSNK2A inhibitor CX-4945 (Silmitasertib) also effectively inhibits PIM1.[1] This polypharmacology can complicate the interpretation of experimental results and may lead to unforeseen off-target effects.[1][3] Achieving high selectivity is therefore critical for developing precise chemical probes to dissect cellular signaling and for creating safer, more effective therapeutics.

This guide provides practical, in-depth answers to common questions and troubleshooting advice for researchers working to optimize the selectivity of small molecule inhibitors for CSNK2A over the PIM kinase family.

Part 1: Foundational Knowledge & Inhibitor Design FAQs

This section addresses the fundamental structural and strategic questions that underpin a rational design approach to achieving selectivity.

Question: What are the primary structural reasons for inhibitor cross-reactivity between CSNK2A and PIM kinases?

Answer: The cross-reactivity is primarily due to the high degree of similarity in the ATP-binding site, the target of most kinase inhibitors.[4] Both CSNK2A and PIM kinases share key interaction points that are recognized by common inhibitor scaffolds.

  • Conserved Lysine: Both kinase families possess a critical lysine residue (Lys68 in CSNK2A, Lys67 in PIM1) that forms a salt bridge and is crucial for coordinating ATP. Many inhibitors form a hydrogen bond with this lysine, making it a point of conserved interaction.[1]

  • Hydrophobic Regions: Both pockets feature similar hydrophobic regions that accommodate the aromatic ring systems common in kinase inhibitors.

The inhibitor CX-4945, for example, demonstrates this challenge by effectively binding to both CSNK2A and PIM-1.[1] Developing dual inhibitors of both kinases has even been explored as a therapeutic strategy in itself.[1]

Question: What specific structural differences between CSNK2A and PIM kinases can be exploited to engineer selectivity?

Answer: While challenging, key differences do exist and provide opportunities for rational inhibitor design. The most fruitful areas to target are the hinge region, the gatekeeper residue, and unique pocket conformations.[5][6]

  • The Hinge Region: This region connects the N- and C-lobes of the kinase and forms crucial hydrogen bonds with the adenine ring of ATP.[7][8] PIM kinases possess a unique hinge sequence (LERPXPX) that includes a proline at position 123.[5] This proline lacks the hydrogen bond donor capacity that many other kinases have, altering the hinge conformation and creating a unique structural feature that can be targeted to gain PIM selectivity or, conversely, avoided to favor CSNK2A.[5]

  • The Gatekeeper Residue: This residue controls access to a hydrophobic back pocket adjacent to the ATP-binding site.[9][10] The size of the gatekeeper residue is a critical determinant of inhibitor sensitivity.[11] CSNK2A has a medium-sized gatekeeper (Val66), while PIM1 has a larger leucine (Leu120). Designing inhibitors with moieties that can be accommodated by CSNK2A's pocket but create a steric clash with PIM1's larger gatekeeper is a proven strategy for achieving selectivity.

  • Unique Pockets & Conformational Differences: PIM kinases have a distinctive insertion (Val126) that enlarges an adjacent binding pocket, offering another avenue for designing selective inhibitors.[5] Furthermore, exploiting differences in the flexibility and conformational states of the activation loop or other dynamic regions can lead to highly selective allosteric inhibitors, though this is a more complex strategy.[12]

G cluster_CSNK2A CSNK2A Active Site cluster_PIM PIM-1 Active Site cluster_strategy Selectivity Strategy CSNK2A_node Key Features: - Gatekeeper: Val66 (Medium) - Standard Hinge Motif - Can use ATP or GTP strategy_node Exploit Differences: 1. Target moiety clashes with PIM's   larger Gatekeeper (Leu120). 2. Design scaffolds that avoid interactions   favored by PIM's unique hinge (Pro123). 3. Utilize the pocket created by the   Val126 insertion in PIMs. CSNK2A_node->strategy_node Design For PIM_node Key Features: - Gatekeeper: Leu120 (Large) - Unique Hinge: Pro123 - Val126 insertion creates bulge PIM_node->strategy_node Design Against

Caption: Key structural differences to exploit for CSNK2A selectivity.

Question: Should I pursue an ATP-competitive or an allosteric inhibitor strategy for maximum selectivity?

Answer: Both strategies have distinct advantages and disadvantages.

  • ATP-Competitive Inhibitors: These are the most common type of kinase inhibitor.[13] They directly compete with endogenous ATP for binding in the active site. While easier to discover, they often suffer from lower selectivity because the ATP-binding pocket is highly conserved across the kinome.[4][14] However, as discussed above, exploiting subtle differences in the pocket can yield highly selective compounds.

  • Allosteric Inhibitors: These inhibitors bind to sites on the kinase remote from the ATP pocket, inducing a conformational change that inactivates the enzyme.[12] Because allosteric sites are not under the same evolutionary pressure to be conserved, they are often unique to a specific kinase or kinase family.[12][15] This makes allosteric inhibitors theoretically capable of achieving much higher selectivity.[12] The major challenge is that discovering these sites and developing small molecules to target them is significantly more difficult.

For achieving selectivity between closely related kinases like CSNK2A and PIMs, a structure-guided ATP-competitive approach that exploits known differences is often the most direct path. However, if absolute specificity is required, exploring allosteric inhibition is a worthwhile, albeit more challenging, goal.[12][14]

Part 2: Biochemical Assay Guide & Troubleshooting

Accurate and reproducible biochemical data is the foundation of any inhibitor development program. This section provides a protocol for a standard kinase inhibition assay and answers to common troubleshooting questions.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based competitive binding assay, a common method for determining inhibitor potency.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSNK2A and PIM1/2/3 kinases.

Materials:

  • Recombinant human CSNK2A1, PIM1, PIM2, and PIM3 enzymes.

  • Fluorescent-labeled kinase tracer (specific for the assay kit).

  • Assay Buffer (typically contains HEPES, MgCl₂, Brij-35, and EGTA).

  • Test compound stock solution (e.g., 10 mM in 100% DMSO).

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization or similar detection method.

Methodology:

  • Compound Dilution:

    • Create an 11-point, 3-fold serial dilution of your test compound in 100% DMSO. Start from your 10 mM stock.

    • Prepare an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of the DMSO serial dilutions into the assay buffer. This minimizes the final DMSO concentration.

  • Reaction Setup (per well):

    • Add 5 µL of the diluted test compound to the assay plate wells.

    • Add 5 µL of the enzyme-tracer mixture (pre-mixed according to the manufacturer's protocol). This initiates the binding competition.

    • Include control wells:

      • Negative Control (0% Inhibition): Enzyme + Tracer + DMSO (no compound).

      • Positive Control (100% Inhibition): Tracer + DMSO (no enzyme).

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light. The exact time should be optimized based on the time required to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate using a suitable plate reader with excitation/emission wavelengths appropriate for the fluorescent tracer.

  • Data Analysis:

    • Convert the raw fluorescence data to percent inhibition relative to the controls.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Biochemical Assay Troubleshooting FAQs

Question: My IC50 values for the same compound are inconsistent between experiments. What's going wrong?

Answer: Inconsistency is often due to minor variations in experimental conditions. Here are the most common culprits:[16]

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and all plates. High DMSO concentrations can denature enzymes.[16]

  • ATP Concentration: If using an activity-based assay (not a binding assay), the ATP concentration is critical. IC50 values for competitive inhibitors will increase as the ATP concentration increases. For selectivity profiling, it's often recommended to run assays at the Kₘ ATP for each kinase to reflect intrinsic affinities.[12] However, be aware that cellular ATP concentrations are much higher (mM range), which can impact the translation of your results.[12]

  • Enzyme/Substrate Concentrations: Use concentrations that are within the linear range of the assay. Substrate depletion or product inhibition can skew results.[16]

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes in 384-well plates, can introduce significant variability. Calibrate your pipettes regularly.

Question: My compound is insoluble in the assay buffer. How can I get reliable data?

Answer: Compound insolubility is a frequent problem.

  • Check Final DMSO: First, ensure your final DMSO concentration is sufficient to maintain solubility (typically 1-2%), but not so high that it inhibits the enzyme.

  • Pre-incubation & Mixing: Ensure thorough mixing when diluting the compound from DMSO into aqueous buffer.

  • Visual Inspection: Visually inspect your compound dilutions under a microscope for precipitation.

  • Alternative Solvents: While DMSO is standard, exploring other co-solvents may be necessary, but you must validate their effect on enzyme activity first.

  • Consider a Different Assay Format: Some assay formats, like thermal shift assays (DSF), can be more tolerant of slight precipitation.

Question: I don't see 100% inhibition at my highest compound concentration. Why?

Answer: This could be due to several factors:

  • Low Potency: The compound may simply not be potent enough to achieve full inhibition at the concentrations tested.

  • Compound Insolubility: The compound may be precipitating out of solution at higher concentrations, preventing further inhibition.

  • Assay Artifact: The compound might interfere with the detection method (e.g., fluorescence quenching/enhancement). Run a counterscreen without the enzyme to check for this.

  • Incorrect Mechanism: The inhibitor may not be a simple competitive inhibitor. If it binds to an inactive conformation, the level of inhibition might be limited by the equilibrium between active and inactive kinase states.[12]

Part 3: Cell-Based Assay Guide & Troubleshooting

Confirming inhibitor selectivity in a physiological context is a critical validation step. Cellular assays account for factors like membrane permeability, target engagement, and competition with high intracellular ATP concentrations.[17]

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[18]

Objective: To measure the apparent cellular potency (IC50) of a test compound for CSNK2A and PIM1 in live cells.

Principle: The assay uses a target kinase fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, energy transfer (BRET) occurs from the luciferase donor to the tracer acceptor. A test compound that binds to the active site will displace the tracer, leading to a loss of BRET signal.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with plasmids encoding NanoLuc-CSNK2A1 and NanoLuc-PIM1 fusion proteins.

    • Plate the transfected cells in a 96-well, white assay plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound directly in Opti-MEM™ I Reduced Serum Medium.

    • Add the diluted compounds to the cells and incubate for 2 hours in a CO₂ incubator. This allows the compound to enter the cells and reach equilibrium with the target.

  • Tracer Addition:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add this solution to the wells.

  • Data Acquisition:

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

    • Readings should be taken within 10-15 minutes of substrate addition.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) and plot against the log of the compound concentration.

    • Fit the data to a 4PL curve to determine the cellular IC50.

Cell-Based Assay Troubleshooting FAQs

Question: My potent biochemical inhibitor shows weak or no activity in the NanoBRET assay. What's the disconnect?

Answer: This is a common and important finding. The discrepancy between biochemical and cellular potency often points to several factors:[17]

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane effectively to reach its intracellular target. This is a critical parameter evaluated by cellular assays.

  • High Intracellular ATP: The concentration of ATP in cells is typically in the millimolar range (1-10 mM), which is much higher than the ATP Kₘ for most kinases.[12] A highly potent inhibitor in a biochemical assay run at Kₘ ATP may be easily outcompeted by the high ATP levels in a cell.[12]

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Target Unavailability: In the cellular environment, the target kinase may be part of a larger protein complex or localized to a specific compartment, making it less accessible to the inhibitor.

Question: I'm seeing a high background signal in my no-tracer control wells. What can I do?

Answer: High background can obscure your signal window.

  • Check Filter Sets: Ensure you are using the correct filter sets for the NanoLuc donor and the specific tracer acceptor. Spectral overlap can cause bleed-through.

  • Cell Density: Overly dense cells can increase background luminescence. Optimize your cell seeding density.

  • Tracer Concentration: Using too high a concentration of the fluorescent tracer can lead to non-specific binding and increased background. Titrate the tracer to find the optimal concentration.

Question: How do I confirm that the cellular activity I'm seeing is due to on-target inhibition of CSNK2A and not an off-target like PIM?

Answer: This is the central question of selectivity.

  • Parallel Assays: The most direct way is to run the NanoBRET assay in parallel with cell lines expressing NanoLuc-CSNK2A and NanoLuc-PIM1/2/3. Comparing the cellular IC50 values will give you a direct measure of cellular selectivity.[18]

  • Downstream Pathway Analysis: Treat cells with your inhibitor and perform a Western blot to look at the phosphorylation status of known, specific substrates for each kinase. A selective CSNK2A inhibitor should reduce phosphorylation of a CSNK2A-specific substrate without affecting a PIM-specific substrate.

  • Resistant Mutant Validation: A gold-standard approach is to use an inhibitor-resistant mutant of your target kinase.[19] If your compound loses activity in cells expressing a CSNK2A mutant known to be resistant to your inhibitor class, it provides strong evidence of on-target activity.

G start Compound of Interest biochem_csnk2a Biochemical Assay: CSNK2A IC50 start->biochem_csnk2a biochem_pim Biochemical Assay: PIM1/2/3 IC50 start->biochem_pim decision Is Selectivity > 20-fold? biochem_csnk2a->decision biochem_pim->decision optimize Optimize Compound (Structure-Based Design) decision->optimize No cell_csnk2a Cell-Based Assay: CSNK2A Target Engagement (e.g., NanoBRET) decision->cell_csnk2a Yes cell_pim Cell-Based Assay: PIM1 Target Engagement (e.g., NanoBRET) decision->cell_pim Yes optimize->start final_decision Confirm Cellular Selectivity cell_csnk2a->final_decision cell_pim->final_decision final_decision->optimize No downstream Downstream Pathway Validation (Western Blot) final_decision->downstream Yes finish Selective Lead Compound downstream->finish

Caption: A typical workflow for assessing inhibitor selectivity.

Data Summary: Reference Inhibitors

The following table provides reference IC50 values for compounds known to inhibit CSNK2A and/or PIM kinases, illustrating the selectivity challenges and successes.

CompoundCSNK2A IC50 (nM)PIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Selectivity Profile
CX-4945 ~1~38--Potent CSNK2A inhibitor with significant off-target activity on PIM1.[1]
AZD1208 -5186A pan-PIM inhibitor, selective against other kinases but not designed for selectivity over CSNK2A.[20]
Pyrazine 2 12 (cellular)--18 (cellular)A potent dual inhibitor identified as a starting point for optimization. Shows slight preference for CSNK2A over PIM3 in cells.[18]
Aniline 7b 140 (cellular)--2800 (cellular)An optimized analog of Pyrazine 2, demonstrating a 20-fold improvement in cellular selectivity for CSNK2A over PIM3 by modifying substituents to better fit the CSNK2A pocket.[18]

References

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  • Ferguson, F. M., Nabet, B., Raghavan, S., Liu, Y., Ghandi, M., He, M. X., ... & Gray, N. S. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Dowling, J. E., Alimzhanov, M., Bao, L., Chua, K. C., Chuaqui, C., DiMauro, E. F., ... & Tsang, T. (2010). New potent dual inhibitors of CK2 and Pim kinases: Discovery and structural insights. Bioorganic & Medicinal Chemistry Letters, 20(21), 6394-6398. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Official Website. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2009). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 25(10), 1267-1273. [Link]

  • An, L., & Wang, Y. (2015). A review on PIM kinases in tumors. Journal of Cancer Research and Clinical Oncology, 141(3), 385-396. [Link]

  • Heavey, S., Cuffe, S., Finn, S., Young, V., & Gately, K. (2020). PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer. Acta Pharmaceutica Sinica B, 10(4), 589-601. [Link]

  • Li, Y., Liu, T., & Liu, B. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry, 265, 116016. [Link]

  • Ventura, A. C., & Tirosh, D. R. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7, 63. [Link]

  • Paul, S., & Agrawal, A. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of Chemical Theory and Computation, 12(4), 1963-1974. [Link]

  • Borgo, C., D'Amore, C., Sarno, S., Salvi, M., & Ruzzene, M. (2021). Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]

  • Ameriks, M. K., & Venable, J. D. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European Journal of Medicinal Chemistry, 214, 113206. [Link]

  • Hu, X., & Zhang, Y. (2013). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 4(5), 459-463. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Official Website. [Link]

  • ResearchGate. (n.d.). Kinase selectivity: identifying gatekeeper differences. ResearchGate. [Link]

  • Ferguson, F. M., et al. (2023). Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link]

  • Nakashima, T., et al. (2012). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 3(10), 840-844. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Official Website. [Link]

  • Kalogirou, C., & Rajalingam, K. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(2), 655-666. [Link]

  • ResearchGate. (n.d.). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. ResearchGate. [Link]

  • Ferguson, F. M., et al. (2023). Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Lee, S. J., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1306-1317. [Link]

  • Allen, C. E., et al. (2014). Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding scaffolds. MedChemComm, 5(3), 312-317. [Link]

  • Bogusz, J., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports, 7(1), 13382. [Link]

  • Paul, S., & Agrawal, A. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Columbia University Academic Commons. [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 582(2), 266-270. [Link]

  • ResearchGate. (2025). Comparison of CX-4945 and SGC-CK2-1 as inhibitors of CSNK2 using quantitative phosphoproteomics: Triple SILAC in combination with inhibitor-resistant CSNK2. ResearchGate. [Link]

  • Roskoski, R., Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Cellular Physiology, 231(1), 7-15. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & Medicinal Chemistry, 13(10), 3375-3382. [Link]

  • Hu, S., et al. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2821-2831. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Official Website. [Link]

  • MDPI. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]

  • Heavey, S., et al. (2020). PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer. Acta Pharmaceutica Sinica B, 10(4), 589-601. [Link]

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Validation & Comparative

A Comparative Guide to CSNK2A Inhibitors: 4-(6-Aminopyrazin-2-yl)benzonitrile in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting CSNK2A in Modern Drug Discovery

Casein Kinase 2, alpha 1 (CSNK2A1), a ubiquitously expressed serine/threonine kinase, has emerged as a pivotal target in contemporary drug discovery, particularly in oncology.[1][2] This enzyme is a key regulator of a multitude of cellular processes, including cell cycle progression, apoptosis, and gene expression.[1][2] Its dysregulation is a common feature in a wide array of human cancers, where its elevated activity contributes to tumor progression, survival, and resistance to conventional therapies. The pursuit of potent and selective CSNK2A inhibitors is therefore a critical endeavor in the development of novel anticancer agents. This guide provides a comparative analysis of 4-(6-aminopyrazin-2-yl)benzonitrile against other notable CSNK2A inhibitors, offering a technical resource for researchers and drug development professionals.

The Inhibitor Landscape: A Head-to-Head Comparison

The development of small molecule inhibitors against CSNK2A has yielded a diverse chemical landscape. Here, we compare 4-(6-aminopyrazin-2-yl)benzonitrile with three other widely studied inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromobenzotriazole (TBB), and 1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol (D11).

Table 1: Comparative Performance of CSNK2A Inhibitors

InhibitorChemical StructureIC50 (CSNK2A)KiSelectivity ProfileKey Features & Limitations
4-(6-Aminopyrazin-2-yl)benzonitrile [Insert Structure Image if available]Data not available in direct comparative studies.Data not available in direct comparative studies.Reported to have improved selectivity over PIM3 kinase.[3]A promising scaffold with potential for enhanced selectivity; further public data on broad kinase screening is needed.
CX-4945 (Silmitasertib) [Insert Structure Image if available]~1 nM[4]0.38 nM[5]Inhibits other kinases including FLT3, PIM1, and CDK1 at nanomolar concentrations.[4] Also shows significant activity against DYRK1A and GSK3β.[6]First-in-class orally bioavailable inhibitor that has entered clinical trials.[5] Its off-target effects are a key consideration in experimental design.[1][7][8][9]
TBB (Tetrabromobenzotriazole) [Insert Structure Image if available]~0.5 µM[10]80 - 210 nM[11]Exhibits one to two orders of magnitude selectivity over a panel of 33 other protein kinases.[11][12]A widely used tool compound for studying CSNK2A function. Its lower potency compared to newer inhibitors is a notable limitation.
D11 [Insert Structure Image if available]Potent inhibitor in the low nM range.7.7 nMSelective for CSNK2A, with a screening against 354 kinases showing high specificity.A potent and selective inhibitor, though less extensively characterized in vivo compared to CX-4945.

Note: The IC50 and Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. This table serves as a guide and highlights the need for head-to-head comparative studies under standardized assay conditions.

Dissecting the Mechanism: CSNK2A Signaling in Cancer

CSNK2A exerts its pro-survival effects through a complex signaling network. A simplified representation of this pathway is illustrated below, highlighting key substrates and downstream effects that are targeted by CSNK2A inhibitors. The inhibition of CSNK2A can lead to the suppression of oncogenic pathways, such as PI3K/Akt, and the activation of tumor suppressor proteins, ultimately inducing apoptosis and inhibiting cell proliferation.

CSNK2A_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CSNK2A Core cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth_Factors Growth Factors CSNK2A CSNK2A Growth_Factors->CSNK2A Activation Akt Akt CSNK2A->Akt Phosphorylation (Activation) NF_kappaB NF-κB CSNK2A->NF_kappaB Phosphorylation (Activation) p53 p53 CSNK2A->p53 Phosphorylation (Inhibition) Beta_Catenin β-Catenin CSNK2A->Beta_Catenin Phosphorylation (Stabilization) Proliferation Cell Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NF_kappaB->Apoptosis_Inhibition p53->Apoptosis_Inhibition Beta_Catenin->Proliferation Angiogenesis Angiogenesis Beta_Catenin->Angiogenesis Inhibitors CSNK2A Inhibitors (e.g., 4-(6-aminopyrazin-2-yl)benzonitrile) Inhibitors->CSNK2A Inhibition

Caption: Simplified CSNK2A signaling pathway in cancer.

Experimental Validation: Protocols for Inhibitor Characterization

To ensure the scientific rigor of inhibitor comparisons, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to characterize CSNK2A inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of an inhibitor against the target kinase.

Kinase_Assay_Workflow Start Start Reagents Prepare Reaction Mixture: - Recombinant CSNK2A - Kinase Buffer - Peptide Substrate - ATP (γ-32P or cold) Start->Reagents Inhibitor_Addition Add varying concentrations of 4-(6-aminopyrazin-2-yl)benzonitrile and other inhibitors Reagents->Inhibitor_Addition Incubation Incubate at 30°C Inhibitor_Addition->Incubation Stop_Reaction Stop reaction (e.g., with EDTA or by spotting on phosphocellulose paper) Incubation->Stop_Reaction Detection Detect phosphorylated substrate (e.g., scintillation counting or immunodetection with phospho-specific antibody) Stop_Reaction->Detection Analysis Calculate IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro CSNK2A kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human CSNK2A enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of 4-(6-aminopyrazin-2-yl)benzonitrile or other test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (spiked with γ-³²P-ATP for radiometric detection, or unlabeled ATP for antibody-based detection).

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection and Quantification: For radiometric assays, wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay formats.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.[13][14][15][16]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Cell_Seeding Treatment Treat cells with serial dilutions of CSNK2A inhibitors Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate until formazan crystals form MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO or SDS in HCl) Formazan_Formation->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability and GI50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the CSNK2A inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Phospho-Proteins

This technique is used to assess the in-cell activity of the inhibitors by measuring the phosphorylation status of CSNK2A substrates.[17][18]

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with CSNK2A inhibitors at various concentrations and time points Start->Cell_Treatment Lysis Lyse cells in buffer containing protease and phosphatase inhibitors Cell_Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane with BSA or non-fat dry milk in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-Akt Ser129) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using a chemiluminescent substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of phospho-proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the CSNK2A inhibitors for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CSNK2A substrate (e.g., phospho-Akt at Ser129).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the inhibitors on substrate phosphorylation.

Conclusion and Future Directions

4-(6-Aminopyrazin-2-yl)benzonitrile represents a promising scaffold for the development of next-generation CSNK2A inhibitors. While direct comparative data with established inhibitors like CX-4945, TBB, and D11 is still emerging, its reported improved selectivity profile warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of these and other novel CSNK2A inhibitors. Future studies should focus on head-to-head comparisons in standardized assays to provide a clearer picture of the relative potency and selectivity of these compounds. Furthermore, in vivo studies are crucial to evaluate the pharmacokinetic properties and anti-tumor efficacy of promising candidates like 4-(6-aminopyrazin-2-yl)benzonitrile, ultimately paving the way for their potential clinical translation.

References

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Navigating the Kinome: A Comparative Selectivity Analysis of 4-(6-Aminopyrazin-2-yl)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the precise targeting of protein kinases remains a paramount challenge. The human kinome, comprising over 500 kinases, orchestrates a vast network of cellular signaling pathways. Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes highly attractive therapeutic targets. However, the structural conservation of the ATP-binding site across the kinome necessitates a rigorous evaluation of inhibitor selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of the kinome-wide selectivity of 4-(6-aminopyrazin-2-yl)benzonitrile and its structurally related analogs, offering researchers and drug development professionals a critical perspective on its potential as a targeted kinase inhibitor.

Introduction: The Imperative of Kinase Inhibitor Selectivity

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. However, the clinical success of these agents is often tempered by dose-limiting toxicities arising from the inhibition of unintended kinases. Kinome-wide selectivity profiling has, therefore, become an indispensable tool in modern drug discovery, enabling a comprehensive assessment of a compound's interaction with a broad panel of kinases. This allows for the early identification of potential off-target liabilities and provides a rational basis for lead optimization.

This guide focuses on the kinome-wide selectivity of compounds based on the 4-(6-aminopyrazin-2-yl)benzonitrile scaffold. Due to the limited public availability of a direct kinome scan for this specific molecule, we will use the well-characterized, structurally similar compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid , as our primary exemplar. This compound has been identified as a potent inhibitor of Casein Kinase 2 (CSNK2A), a pleiotropic serine/threonine kinase implicated in a multitude of cellular processes including cell growth, proliferation, and survival.[1]

Comparative Kinome-Wide Selectivity Profiling

To provide a robust comparison, we will analyze the selectivity of our representative compound against a panel of well-established kinase inhibitors with known kinome profiles. The data presented here is a synthesis of publicly available information from large-scale kinase screening platforms such as KINOMEscan®.

Table 1: Comparative Kinome-wide Selectivity of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid and Other Kinase Inhibitors

CompoundPrimary Target(s)Potency (IC50/Kd, nM)Key Off-Targets (>65% inhibition at 1 µM)Selectivity Score (S-score)
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid Analog (Exemplar) CSNK2A IC50 < 100PIM1, DAPK3, BIKE, MAPK15, DYRK2 Not Publicly Available
CX-4945 (Silmitasertib) CSNK2AKi = 0.38FLT3, PIM1, CDK1, DAPK3, TBK1, HIPK, CLK3Relatively Selective
AZD1208 PIM1, PIM2, PIM3Kd = 0.20, 0.88, 0.76CDK7, MAPK15, CAMK4, DAPK1, HIPK3, STK17BModerately Selective
HS38 DAPK1, DAPK3IC50 = 200 (DAPK1), Kd = 280 (DAPK3)PIM3Highly Selective
SGC-AAK1-1 AAK1, BIKE (BMP2K)Ki = 9.1 (AAK1), 17 (BIKE)RIOK1, RIOK3, PIP5K1CHighly Selective
C17 DYRK2single-digit nM IC50Outstandingly selective across 467 kinasesHighly Selective
Staurosporine Broad SpectrumSub-nanomolar to micromolar>200 kinasesNon-selective
Dasatinib BCR-ABL, SRC familySub-nanomolarc-KIT, PDGFR, and othersModerately Selective
Sunitinib PDGFR, VEGFR, c-KITNanomolarMultiple receptor tyrosine kinasesBroad Spectrum

Potency and off-target data are compiled from various sources and should be considered as representative. The selectivity score (S-score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.

The data clearly illustrates the diverse selectivity profiles of different kinase inhibitors. While our exemplar compound shows potent inhibition of CSNK2A, it also interacts with several other kinases, highlighting the importance of comprehensive profiling. In contrast, inhibitors like HS38 and C17 demonstrate remarkable selectivity for their respective targets. Broad-spectrum inhibitors like Staurosporine, while useful as tool compounds, are generally unsuitable for therapeutic use due to their extensive off-target effects.

Experimental Methodologies: Unveiling the Kinome Interaction Map

The kinome-wide selectivity data presented in this guide is primarily generated using competitive binding assays, with KINOMEscan® being a prominent example. This technology provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

KINOMEscan® Competitive Binding Assay Workflow

The KINOMEscan® assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_detection Detection & Quantification A Kinase-tagged DNA construct D Incubation of Kinase, Ligand, and Test Compound A->D B Immobilized Ligand (on solid support) B->D C Test Compound (e.g., 4-(6-Aminopyrazin-2-yl)benzonitrile analog) C->D E Washing to remove unbound components D->E F Quantification of bound Kinase-DNA tag via qPCR E->F G Data Analysis: Calculation of % Inhibition or Kd F->G

KINOMEscan® Competitive Binding Assay Workflow
Step-by-Step Protocol for a Representative Competitive Binding Assay:
  • Kinase Preparation: A panel of human kinases is expressed, typically as fusion proteins tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broadly binding kinase ligand is immobilized onto a solid support, such as magnetic beads.

  • Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Washing: Unbound components are removed through a series of wash steps.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control reaction (without the test compound). This allows for the calculation of the percentage of inhibition. For dose-response experiments, a dissociation constant (Kd) can be determined, providing a quantitative measure of the binding affinity.

The causality behind this experimental design lies in its ability to directly measure the binding of a compound to the kinase active site, independent of the enzyme's catalytic activity. This provides a "cleaner" assessment of target engagement compared to activity-based assays, which can be influenced by factors such as substrate competition and allosteric regulation.

Signaling Pathway Context: The Role of CSNK2A

Understanding the biological context of the primary target is crucial for interpreting the significance of inhibitor selectivity. Casein Kinase 2 (CSNK2A) is a highly conserved serine/threonine kinase that is constitutively active and plays a pivotal role in a wide range of cellular processes.[2] Its dysregulation has been implicated in numerous cancers, making it an attractive therapeutic target.[1]

CSNK2A_Signaling_Pathway cluster_input Upstream Signals (Constitutively Active) cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors CSNK2A CSNK2A Growth_Factors->CSNK2A Stress Cellular Stress Stress->CSNK2A AKT AKT/PKB CSNK2A->AKT Phosphorylation (Activation) NFkB NF-κB CSNK2A->NFkB Phosphorylation (Activation) p53 p53 CSNK2A->p53 Phosphorylation (Inhibition) Survival Cell Survival AKT->Survival Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis Inhibition p53->Apoptosis Inhibitor 4-(6-Aminopyrazin-2-yl)benzonitrile Analog Inhibitor->CSNK2A

Simplified CSNK2A Signaling Pathway

As depicted in the diagram, CSNK2A is a central node in cellular signaling, influencing key pathways that regulate cell fate. By inhibiting CSNK2A, compounds based on the 4-(6-aminopyrazin-2-yl)benzonitrile scaffold can potentially disrupt these pro-survival and pro-proliferative signals in cancer cells.

Conclusion: A Roadmap for Rational Drug Design

The kinome-wide selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide has provided a comparative analysis of a representative analog of 4-(6-aminopyrazin-2-yl)benzonitrile, highlighting its primary target, CSNK2A, and its key off-targets. By contextualizing this data with that of other well-characterized inhibitors and providing a detailed overview of the experimental methodologies used for selectivity profiling, we aim to equip researchers with the knowledge necessary to make informed decisions in their drug discovery programs.

The journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. A thorough understanding of a compound's kinome-wide interactions is not merely an academic exercise but a fundamental prerequisite for the rational design of safer and more effective targeted therapies.

References

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  • Keenan, C., et al. (2021). CSNK2 in cancer: pathophysiology and translational applications. Journal of Biomedical Science, 28(1), 83. [Link]

  • National Center for Biotechnology Information. Gene: CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)]. [Link]

  • GeneCards. CSNK2A1 Gene - GeneCards | CSK21 Protein. [Link]

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  • Brear, P., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115593. [Link]

  • Gubo, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(7), 4886-4901. [Link]

  • The Chemical Probes Portal. CX-4945. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913. [Link]

  • Carlson, D. A., et al. (2013). Fluorescence Linked Enzyme Chemoproteomic Strategy for Discovery of a Potent and Selective DAPK1 and ZIPK Inhibitor. ACS Chemical Biology, 8(12), 2715-2723. [Link]

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A Head-to-Head Comparison of 4-(6-Aminopyrazin-2-yl)benzonitrile Analogs: Potency, Selectivity, and Structure-Activity Relationship as CSNK2A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 2,6-disubstituted pyrazine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a detailed head-to-head comparison of a series of analogs based on the 4-(6-aminopyrazin-2-yl)benzonitrile core, with a primary focus on their inhibitory potency against Casein Kinase 2 alpha (CSNK2A), a key regulator in numerous cellular processes.[1] This analysis is supported by experimental data, a thorough examination of structure-activity relationships (SAR), and detailed protocols for assessing inhibitor potency, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the 2,6-Disubstituted Pyrazine Scaffold

The 2,6-disubstituted pyrazine core represents a versatile scaffold in medicinal chemistry, amenable to synthetic modifications at key positions to optimize potency, selectivity, and pharmacokinetic properties.[1] The aminopyrazine moiety can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] The benzonitrile group often serves to occupy a hydrophobic pocket and can be crucial for target engagement. This guide will delve into a specific series of these compounds, evaluating how subtle structural modifications impact their biological activity.

Comparative Potency Analysis of Analogs

A recent study systematically explored a series of 4-(6-aminopyrazin-2-yl)benzonitrile analogs, evaluating their in-cell target engagement against CSNK2A and the proto-oncogene serine/threonine-protein kinase PIM3. The inhibitory potency was determined using the NanoBRET™ Target Engagement Intracellular Kinase Assay, which provides a quantitative measure of compound binding to the target kinase in living cells.[3]

The results, summarized in the table below, highlight the significant impact of substitutions at the 6-position of the pyrazine ring on both potency and selectivity.

Compound IDR Group (Substitution at 6-position)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)
1 6-isopropylaminoindazole12181.5
2a 6-aminoindazole>1000>1000-
2b 6-methylaminoindazole120450.38
2c 6-ethylaminoindazole80300.38
2d 6-cyclopentylaminoindazole150600.4
2e 6-benzylaminoindazole83610.73
2f 6-(2-phenoxyethyl)aminoindazole7602400.31

Data sourced from: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that govern the potency and selectivity of these analogs:

  • Importance of the 6-substituent: The parent compound with an unsubstituted 6-aminoindazole (2a) was inactive, underscoring the necessity of a substituent at this position for kinase binding.

  • Alkylation of the 6-aminoindazole: Simple alkylation with methyl (2b) and ethyl (2c) groups restored some activity, but the isopropyl group (1) provided the highest potency against CSNK2A.

  • Steric Bulk and Selectivity: While the isopropyl group in compound 1 conferred the best potency for CSNK2A, it also exhibited significant activity against PIM3, resulting in low selectivity. Increasing the steric bulk with a cyclopentyl group (2d) or a benzyl group (2e) did not improve CSNK2A potency and maintained poor selectivity.

  • Larger Substituents: The introduction of a larger phenoxyethyl group (2f) led to a significant loss of potency against both kinases.

These findings suggest that a moderately sized, branched alkyl group at the 6-position is optimal for CSNK2A inhibition within this series. However, achieving high selectivity over PIM3 requires further structural modifications, as explored in the source publication through alternative heterocyclic systems at the 6-position.

The CSNK2A Signaling Pathway: A Key Therapeutic Target

CSNK2A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle progression, apoptosis, and gene expression.[4] Its dysregulation is implicated in various diseases, most notably cancer. One of the key pathways influenced by CSNK2A is the Wnt/β-catenin signaling pathway, which is fundamental during embryonic development and is often aberrantly activated in cancer.[5][6][7]

Below is a simplified representation of the canonical Wnt signaling pathway and the role of CSNK2A.

CSNK2A_Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State Destruction Complex Destruction Complex β-catenin_p β-catenin (p) Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Ubiquitination & Degradation TCF TCF/LEF Wnt Target Genes_off Wnt Target Genes (OFF) TCF->Wnt Target Genes_off Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex_inact Destruction Complex (Inactive) Dishevelled->Destruction Complex_inact Inhibition β-catenin_stable β-catenin (stable) Nucleus Nucleus β-catenin_stable->Nucleus β-catenin_nuc β-catenin TCF_nuc TCF/LEF β-catenin_nuc->TCF_nuc Co-activator Wnt Target Genes_on Wnt Target Genes (ON) (Proliferation, Survival) TCF_nuc->Wnt Target Genes_on Activation CSNK2A CSNK2A CSNK2A->Destruction Complex Component of & Regulates Activity

Caption: The role of CSNK2A in the canonical Wnt/β-catenin signaling pathway.

In the "Wnt OFF" state, a destruction complex, which includes CSNK2A, phosphorylates β-catenin, targeting it for proteasomal degradation. This prevents its accumulation and translocation to the nucleus. In the "Wnt ON" state, the destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a co-activator for TCF/LEF transcription factors, promoting the expression of genes involved in cell proliferation and survival. By inhibiting CSNK2A, the stability and activity of the destruction complex can be modulated, thereby impacting Wnt signaling.

Experimental Protocols for Potency Determination

To ensure the reproducibility and validity of potency measurements, detailed and robust experimental protocols are essential. Below are two representative protocols for assessing the potency of 4-(6-aminopyrazin-2-yl)benzonitrile analogs.

In-Cell Target Engagement using NanoBRET™ Assay

This protocol outlines the key steps for determining the intracellular IC50 values of the analogs, as performed in the primary reference study.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection 1. Transfect cells with NanoLuc®-Kinase Fusion Vector Seeding 2. Seed transfected cells into assay plates Transfection->Seeding Incubation1 3. Incubate for 24 hours Seeding->Incubation1 Compound_Addition 4. Add serially diluted inhibitor compounds Incubation1->Compound_Addition Tracer_Addition 5. Add NanoBRET™ Tracer Compound_Addition->Tracer_Addition Incubation2 6. Equilibrate at 37°C Tracer_Addition->Incubation2 Substrate_Addition 7. Add Nano-Glo® Substrate and Extracellular Inhibitor Incubation2->Substrate_Addition Detection 8. Measure Donor (460nm) and Acceptor (618nm) emissions Substrate_Addition->Detection Ratio_Calculation 9. Calculate NanoBRET™ ratio (Acceptor/Donor) Detection->Ratio_Calculation Curve_Fitting 10. Plot ratio vs. compound concentration and fit to a sigmoidal dose-response curve Ratio_Calculation->Curve_Fitting IC50_Determination 11. Determine IC50 value Curve_Fitting->IC50_Determination

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding the target kinase (e.g., CSNK2A2) fused to NanoLuc® luciferase.

  • Cell Seeding: Transfected cells are harvested and seeded into 384-well white assay plates.

  • Compound Treatment: The test compounds are serially diluted and added to the cells.

  • Tracer Addition: A cell-permeable fluorescent energy acceptor (NanoBRET™ tracer) that binds to the kinase active site is added.

  • Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added.

  • Data Acquisition: The luminescence emission from the NanoLuc® donor (460 nm) and the fluorescent tracer acceptor (618 nm) are measured.

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The ratios are then plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Biochemical Potency using ADP-Glo™ Kinase Assay

For researchers who prefer a traditional biochemical assay, the ADP-Glo™ Kinase Assay is a robust method to determine the in vitro potency of inhibitors. This assay measures the amount of ADP produced during the kinase reaction.[8][9][10]

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Reaction_Setup 1. Set up kinase reaction with CSNK2A, substrate, ATP, and serially diluted inhibitor Incubation1 2. Incubate at 30°C Reaction_Setup->Incubation1 Reagent1_Addition 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->Reagent1_Addition Incubation2 4. Incubate at room temperature Reagent1_Addition->Incubation2 Reagent2_Addition 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Reagent2_Addition Incubation3 6. Incubate at room temperature Reagent2_Addition->Incubation3 Detection 7. Measure luminescence Incubation3->Detection Data_Normalization 8. Normalize data to controls Detection->Data_Normalization Curve_Fitting 9. Plot % inhibition vs. compound concentration and fit to a sigmoidal dose-response curve Data_Normalization->Curve_Fitting IC50_Determination 10. Determine IC50 value Curve_Fitting->IC50_Determination

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the CSNK2A enzyme, a suitable substrate peptide (e.g., RRRADDSDDDDD), and ATP in a kinase buffer.

    • Add serially diluted test compounds to the wells of a 384-well plate.

    • Initiate the reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor and no-enzyme controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 4-(6-aminopyrazin-2-yl)benzonitrile scaffold holds significant promise for the development of potent CSNK2A inhibitors. This guide has provided a head-to-head comparison of a series of analogs, highlighting the critical role of the 6-substituent in determining potency and selectivity. While promising lead compounds have been identified, further optimization is necessary to enhance selectivity against other kinases, such as PIM3. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this and other emerging classes of kinase inhibitors. Future work should focus on broader kinase profiling to fully characterize the selectivity of these compounds and on in vivo studies to assess their therapeutic potential.

References

  • HMS LINCS Project. KINOMEscan data. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • ResearchGate. Figure 4. Selectivity profiling of compound 19. (A) KINOMEscan... Available at: [Link]

  • Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Wang Q, et al. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. J Med Chem. 2017;60(1):273-289.
  • Gingipalli L, et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorg Med Chem Lett. 2018;28(9):1554-1558.
  • Suwannachot K, et al. Wnt signaling inhibits casein kinase 1α activity by modulating its interaction with protein phosphatase 2A. J Biol Chem. 2021;297(3):101037.
  • Basnet A, et al. Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. ACS Chem Neurosci. 2024;15(3):575-585.
  • Lee Y, et al. CK2α-dependent regulation of Wnt activity governs white matter development and repair. Proc Natl Acad Sci U S A. 2023;120(16):e2216768120.
  • Pfeifer C, et al. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorg Med Chem Lett. 2016;26(14):3366-3371.
  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • Al-Ostoot FH, et al. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. 2022;28(1):14.
  • ResearchGate. Wnt Signaling Pathways. This figure shows several of the pathways that utilize Wnt proteins as ligands. A... Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • Confluence Discovery Technologies. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Available at: [Link]

  • Kumar A, et al. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Curr Med Chem. 2024.
  • Shomu's Biology. Wnt signaling pathway. YouTube. Available at: [Link]

  • Basnet A, et al. Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. ACS Chem Neurosci. 2024;15(3):575-585.
  • Catalyst University. Biosignaling | Canonical Wnt/β-catenin Signaling. YouTube. Available at: [Link]

  • Van de Walle T, et al. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals (Basel). 2023;16(5):739.
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A Guide to the Structural Analysis of Kinase Inhibitors: A Comparative Study Focused on CDK2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the structural analysis of kinase inhibitors, using Cyclin-Dependent Kinase 2 (CDK2) as a primary example. While the initial query focused on 4-(6-Aminopyrazin-2-yl)benzonitrile, the absence of specific target information and publicly available structural data for this compound has necessitated a pivot to a well-characterized and highly relevant target. CDK2, a key regulator of the cell cycle, offers a wealth of structural information and serves as an excellent model for understanding the principles of inhibitor binding and design.[1][2][3] This guide will delve into the structural intricacies of CDK2 inhibition, comparing different inhibitor scaffolds and providing detailed experimental protocols for structural determination.

The Central Role of CDK2 in Cell Cycle Progression and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in the regulation of the eukaryotic cell cycle.[1][4] Its activity is essential for the transition from the G1 to the S phase, a crucial checkpoint for DNA replication.[2] The activity of CDK2 is tightly regulated by the binding of cyclin partners, specifically cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/cyclin A complex is required for the progression through the S phase.[2][5]

Given its central role in cell proliferation, deregulation of CDK2 activity is frequently observed in various cancers.[3][6][7] Overexpression of CDK2 or its cyclin partners can lead to uncontrolled cell division, a hallmark of cancer.[1][4] Consequently, CDK2 has emerged as a significant therapeutic target for the development of anti-cancer drugs.[3][8]

Structural Analysis of Inhibitor Binding to CDK2

The ATP-binding pocket of CDK2 is the primary target for small molecule inhibitors. These inhibitors are typically competitive with ATP and prevent the phosphorylation of CDK2 substrates. The binding of these inhibitors is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.

To illustrate the principles of inhibitor binding, we will analyze the crystal structure of CDK2 in complex with NU6102 , a potent purine-based inhibitor.[9][10] We will then compare its binding mode with that of other well-known CDK2 inhibitors, Roscovitine and a representative 2-aminopyrimidine inhibitor.

The Binding Mode of NU6102 (PDB: 1H1S)

NU6102 is a potent inhibitor of CDK1 and CDK2, with IC50 values of 9.5 nM and 5.4 nM, respectively.[9] The crystal structure of NU6102 in complex with CDK2 (PDB ID: 1H1S) reveals key interactions that contribute to its high affinity.[10]

  • Hinge Region Interaction: The purine core of NU6102 forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region of the kinase, specifically with the backbone amide of Leu83 and the backbone carbonyl of Glu81. This interaction is a hallmark of many kinase inhibitors and anchors the inhibitor in the ATP-binding site.[4]

  • Hydrophobic Interactions: The cyclohexylmethoxy group at the C6 position of the purine ring extends into a hydrophobic pocket, making favorable van der Waals contacts.

  • Gatekeeper Residue: The inhibitor's position is influenced by the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. In CDK2, this residue is a phenylalanine (Phe80).

  • Additional Hydrogen Bonds: The 4'-sulfamoylanilino group at the C2 position forms additional hydrogen bonds with the side chain of Asp86, further stabilizing the complex.[10]

Below is a diagram illustrating the key interactions between NU6102 and the CDK2 active site.

NU6102_binding cluster_cdk2 CDK2 Active Site cluster_inhibitor NU6102 Leu83 Leu83 (Hinge) Glu81 Glu81 (Hinge) Asp86 Asp86 Phe80 Phe80 (Gatekeeper) hydrophobic_pocket Hydrophobic Pocket purine Purine Core purine->Leu83 H-bond purine->Glu81 H-bond cyclohexylmethoxy Cyclohexylmethoxy cyclohexylmethoxy->hydrophobic_pocket Hydrophobic Interaction sulfamoylanilino 4'-Sulfamoylanilino sulfamoylanilino->Asp86 H-bond

Caption: Key interactions of NU6102 with the CDK2 active site.

Comparative Analysis with Alternative CDK2 Inhibitors

To provide a broader perspective, we will compare the binding mode of NU6102 with two other CDK2 inhibitors from different chemical classes: Roscovitine and a 2-aminopyrimidine inhibitor.

InhibitorPDB IDChemical ClassKey Hinge InteractionsKey Side Chain Interactions
NU6102 1H1S[10]PurineLeu83, Glu81Asp86
Roscovitine 2A4L[11]PurineLeu83None direct, but benzyl group occupies a hydrophobic pocket.
2-Aminopyrimidine 3S2P[12]AminopyrimidineLeu83, Glu81Varies with substitutions, often with Asp86.
Roscovitine (Seliciclib)

Roscovitine (also known as Seliciclib or CYC202) is another purine-based inhibitor that selectively targets CDKs, with an IC50 of 0.7 µM for CDK2/cyclin A.[13] Its crystal structure in complex with CDK2 (PDB ID: 2A4L) shows that the purine core makes similar hydrogen bonds to the hinge region as NU6102.[11] However, the substituents on the purine ring are different, leading to a distinct interaction profile. The benzylamino group at the C6 position occupies a hydrophobic pocket near the gatekeeper residue, while the hydroxyethylamino group at the C2 position is solvent-exposed.

2-Aminopyrimidine Inhibitors

The 2-aminopyrimidine scaffold is a common core for many kinase inhibitors. The crystal structure of a 2-aminopyrimidine inhibitor bound to CDK2 (PDB ID: 3S2P) reveals that the aminopyrimidine core also forms the canonical hydrogen bonds with the hinge region.[12] The substituents at other positions of the pyrimidine ring can be varied to achieve potency and selectivity by interacting with different pockets and residues within the active site, similar to the strategy used for NU6102.

Experimental Protocols for Structural Analysis

The determination of the three-dimensional structure of a protein-inhibitor complex is crucial for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose.

X-Ray Crystallography Workflow

X-ray crystallography has been the gold standard for determining high-resolution structures of protein-ligand complexes.[14][15] The general workflow involves the following steps:

  • Protein Expression and Purification: The target kinase (e.g., CDK2) is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to high homogeneity.

  • Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening to find conditions that yield well-ordered crystals. This can be achieved through co-crystallization (crystallizing the pre-formed complex) or soaking (soaking a pre-existing apo-protein crystal in a solution containing the inhibitor).[14][16]

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

XRay_Workflow A Protein Expression & Purification B Complex Formation (Co-crystallization or Soaking) A->B C Crystallization B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution & Refinement E->F G Structural Analysis F->G CryoEM_Workflow A Protein Expression & Purification B Complex Formation A->B C Grid Preparation & Vitrification B->C D EM Data Collection C->D E Image Processing & 3D Reconstruction D->E F Model Building & Refinement E->F G Structural Analysis F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.